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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4-(3-Methylguanidino)benzoic acid

An In-Depth Technical Guide to 4-(3-Methylguanidino)benzoic acid Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive scientific overview of 4-(3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(3-Methylguanidino)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive scientific overview of 4-(3-Methylguanidino)benzoic acid. The document elucidates its core chemical structure, details its physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its potential biological activities based on its structural motifs. This guide is designed to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery, facilitating further research and development of this and related compounds.

Core Scientific Principles: Structure and Rationale

4-(3-Methylguanidino)benzoic acid is a synthetic compound featuring two key functional groups that dictate its chemical behavior and biological potential: a benzoic acid moiety and a methylguanidino group.

  • The Benzoic Acid Core: This aromatic carboxylic acid provides a rigid scaffold and a site for hydrogen bonding and ionic interactions. The pKa of the carboxylic acid group is a critical determinant of its ionization state at physiological pH, influencing solubility and receptor binding.[1][2]

  • The Guanidinium Group: The guanidino function is strongly basic and exists predominantly as a protonated, positively charged guanidinium ion over a wide pH range. This charge allows it to mimic the side chain of arginine, enabling it to act as a ligand for various biological targets, including enzymes and ion channels.[3] The addition of a methyl group to the guanidino moiety can modulate its basicity, steric profile, and binding affinity compared to its unsubstituted counterpart, 4-guanidinobenzoic acid.

This unique combination of a planar anionic group and a delocalized cationic group makes it a compelling candidate for probing biological systems that recognize zwitterionic or polar molecules.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure

The IUPAC name for the compound is 4-((amino(methylamino)methylidene)amino)benzoic acid. Its structure is depicted below.

Caption: Chemical structure of 4-(3-Methylguanidino)benzoic acid.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for the closely related parent compound, 4-guanidinobenzoic acid, is included for reference where specific data for the methylated analog is not available.

PropertyValue (4-(3-Methylguanidino)benzoic acid)Reference / Note
Molecular Formula C₉H₁₁N₃O₂Calculated
Molecular Weight 193.20 g/mol Calculated
Appearance White to off-white crystalline powderInferred from similar compounds[4]
Melting Point >300 °CPredicted; Parent compound (HCl salt) melts at 285 °C (dec.)
pKa (Carboxylic Acid) ~4.2Predicted based on benzoic acid[1]
pKa (Guanidinium) ~12.5Predicted; Guanidinium pKa is typically >12
Solubility Soluble in water (as salt), DMSOInferred from similar compounds[4]
CAS Number N/ANot assigned; Parent (4-guanidinobenzoic acid) is 16060-65-4[5]

Synthesis and Characterization Workflow

The synthesis of 4-(3-Methylguanidino)benzoic acid can be achieved via a multi-step process starting from commercially available 4-aminobenzoic acid. The workflow is designed to be logical and efficient, with purification and characterization steps ensuring the integrity of the final product.

Proposed Synthetic Pathway

The synthesis involves the protection of the carboxylic acid, a directed methylation of the amino group, guanylation, and a final deprotection step.

Caption: Proposed synthetic workflow for 4-(3-Methylguanidino)benzoic acid.

Detailed Experimental Protocols

Expertise Note: The choice of a protective group (ester) is critical to prevent the acidic proton of the carboxyl group from interfering with subsequent base-catalyzed or nucleophilic reactions.[6] Reductive amination is chosen for N-methylation as it is a mild and high-yielding method for mono-methylation of anilines.

Step 1: Protection (Esterification) of 4-Aminobenzoic Acid

  • Suspend 4-aminobenzoic acid (1.0 eq) in methanol (5-10 mL per gram).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-aminobenzoate.

Step 2: N-Methylation of Methyl 4-aminobenzoate

  • Dissolve methyl 4-aminobenzoate (1.0 eq) in acetonitrile.

  • Add aqueous formaldehyde (37%, 1.2 eq).

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding water and extract with ethyl acetate.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 4-(methylamino)benzoate.

Step 3: Guanylation

  • Dissolve methyl 4-(methylamino)benzoate (1.0 eq) in a suitable solvent like isopropanol.[7]

  • Add an aqueous solution of cyanamide (50%, 1.5 eq) followed by hydrochloric acid to maintain an acidic pH (pH 1-3).[8]

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction and neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Filter and purify the intermediate ester if necessary.

Step 4: Deprotection (Hydrolysis)

  • Suspend the crude methyl 4-(3-methylguanidino)benzoate in a mixture of water and methanol.

  • Add sodium hydroxide (2.0-3.0 eq) and heat to reflux for 2-4 hours.

  • Cool the solution and acidify carefully with 1M HCl to a pH of ~7.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(3-Methylguanidino)benzoic acid.

Trustworthiness: A Self-Validating Protocol

Each step must be validated to ensure the integrity of the final compound.

  • TLC: Used for reaction monitoring.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure, proton environments, and carbon backbone of intermediates and the final product. The appearance of a new methyl singlet and shifts in aromatic signals are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product (Expected [M+H]⁺ = 194.09).

  • HPLC: Assesses the purity of the final compound, which should be >95% for use in biological assays.

Potential Biological Activity and Applications

While specific biological data for 4-(3-Methylguanidino)benzoic acid is not extensively published, its structural components suggest significant potential in several therapeutic areas.

  • Enzyme Inhibition: Guanidinobenzoic acid derivatives are known inhibitors of serine proteases, such as plasma kallikrein. The guanidinium group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes. The methyl group could potentially enhance binding affinity or selectivity compared to the parent compound.

  • Carbonic Anhydrase Inhibition: Related structures, such as 4-(3-benzyl-guanidino)benzenesulfonamides, have been shown to be selective inhibitors of carbonic anhydrase VII, an enzyme implicated in neuropathic pain.[9] This suggests the 4-(3-methylguanidino) scaffold could be explored for similar activity.

  • General Pharmacological Scaffold: Benzoic acid derivatives are present in a vast number of biologically active compounds and drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The combination of this scaffold with the biologically active guanidine group presents a promising starting point for library synthesis and high-throughput screening.

Conclusion

4-(3-Methylguanidino)benzoic acid is a molecule with significant, albeit largely unexplored, potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure is ripe for biological investigation. This guide provides the necessary foundational information—from physicochemical properties and a detailed synthetic protocol to a rationale for its potential biological activity—to empower researchers to further investigate this promising compound. The validation and characterization steps outlined are crucial for ensuring the scientific rigor required in modern drug development.

References

  • Synthesis of 4‐guanidinobenzoic acid. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 4-guanidino benzoic acid hydrochloride. (n.d.). PharmaCompass.com. Retrieved March 28, 2026, from [Link]

  • Properties of Benzoic Acid. (2022, July 21). BYJU'S. Retrieved March 28, 2026, from [Link]

  • 3-Guanidino-4-(methylcarbamoyl)benzoic acid | C10H12N4O3. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 4-Guanidinobenzoic Acid | C8H9N3O2. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.
  • Iorga, B. I., et al. (2018). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 193-200. Retrieved March 28, 2026, from [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Glamo-Krivokapić, G., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(11), 3245. Retrieved March 28, 2026, from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen. Retrieved March 28, 2026, from [Link]

  • 4-Methyl-2-(2-methylanilino)benzoic acid. (2023). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019, September 23). MDPI. Retrieved March 28, 2026, from [Link]

  • Method for chemically synthesizing p-guanidinobenzoic acid. (n.d.). Google Patents.

Sources

Exploratory

Unveiling the Mechanism of Action: 4-(3-Methylguanidino)benzoic Acid in Serine Protease Inhibition

Executive Summary 4-(3-Methylguanidino)benzoic acid represents a sophisticated evolution in the structure-based design of serine protease inhibitors. Building upon the foundational 4-guanidinobenzoic acid (4-GBA) pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Methylguanidino)benzoic acid represents a sophisticated evolution in the structure-based design of serine protease inhibitors. Building upon the foundational 4-guanidinobenzoic acid (4-GBA) pharmacophore—the active moiety in clinically utilized drugs like camostat and nafamostat—the addition of a 3-methyl group fine-tunes the molecule's steric and electronic profile. This technical guide provides an in-depth mechanistic analysis of how this compound interacts with the S1 specificity pocket of trypsin-like proteases, offering a comprehensive framework covering its binding kinetics, structural validation protocols, and structure-activity relationships (SAR).

Molecular Mechanism of Action

S1 Pocket Recognition and the Asp189 Salt Bridge

Trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], TMPRSS2, and thrombin) are characterized by a deep, negatively charged S1 specificity pocket. The primary determinant of substrate recognition is the conserved Asp189 residue located at the base of this pocket. The guanidino group of 4-(3-methylguanidino)benzoic acid acts as an arginine mimetic, penetrating the S1 pocket to form a critical bidentate salt bridge with the carboxylate side chain of Asp189 (1)[1]. This ionic interaction anchors the inhibitor, dictating the primary binding affinity.

The Steric and Electronic Impact of 3-Methylation

While unsubstituted 4-GBA derivatives bind strongly to the S1 pocket, they often lack selectivity among the highly conserved serine protease family. The introduction of a 3-methyl group on the guanidino moiety introduces a calculated steric bulk and alters the local hydration network:

  • Desolvation Penalty: The methyl group increases the lipophilicity of the guanidino moiety, reducing the energetic penalty required to desolvate the inhibitor as it leaves the aqueous environment and enters the hydrophobic regions lining the S1 pocket.

  • Sub-pocket Steric Clashes: Different proteases exhibit slight variations in the residues lining the S1 pocket (e.g., positions 190 and 216). The 3-methyl group can exploit these micro-differences, causing steric clashes in narrower pockets (reducing off-target binding) while perfectly complementing slightly larger pockets, thereby enhancing target selectivity.

Reversible Competitive Inhibition vs. Covalent Acylation

It is crucial to distinguish between the free acid and its esterified prodrugs. Ester derivatives of guanidinobenzoic acid act as "suicide" or inverse substrates. Upon binding, the catalytic Ser195 nucleophilically attacks the ester carbonyl, releasing the leaving group and forming a highly stable, slowly hydrolyzing acyl-enzyme intermediate (2)[3].

Conversely, the free 4-(3-methylguanidino)benzoic acid functions as a reversible competitive inhibitor (4)[4]. Because it lacks the reactive ester linkage, it occupies the active site and sterically shields Ser195 without undergoing covalent attachment. Notably, studies have shown that the deacylation product of some ester inhibitors (unmodified 4-GBA) can be a poor inhibitor on its own (5)[5], underscoring the necessity of modifications like 3-methylation to boost the intrinsic non-covalent binding affinity of the free acid.

Visualizing the Inhibition Pathway

Mechanism cluster_protease Serine Protease Active Site Asp189 Asp189 (S1 Pocket) Ser195 Ser195 (Catalytic) His57 His57 (Catalytic) His57->Ser195 Proton Transfer (Blocked) Inhibitor 4-(3-Methylguanidino) benzoic acid Inhibitor->Asp189 Bidentate Salt Bridge Inhibitor->Ser195 Steric Shielding (Reversible)

Molecular binding mechanism of the inhibitor within the serine protease active site.

Experimental Workflows & Methodologies

To rigorously validate the mechanism of action, researchers must employ orthogonal techniques: steady-state kinetics to quantify affinity, and X-ray crystallography to confirm the structural binding pose.

Protocol 1: Steady-State Enzyme Kinetics ( Ki​ Determination)

Objective: Accurately determine the competitive inhibition constant ( Ki​ ) to evaluate binding affinity. Causality & Self-Validation: Relying solely on IC50​ values is flawed because IC50​ is dependent on substrate concentration. Determining Ki​ via global non-linear regression provides an absolute thermodynamic value of affinity. The protocol is self-validating: a linear Dixon plot (1/ V0​ vs. [Inhibitor]) confirms the competitive nature of the binding.

  • Enzyme Preparation: Dilute recombinant serine protease to a final concentration of 1–5 nM in assay buffer (50 mM HEPES pH 7.4, 140 mM NaCl, 0.05% Tween-20).

  • Inhibitor Titration: Prepare a 7-point serial dilution of 4-(3-methylguanidino)benzoic acid (ranging from 0.1 µM to 100 µM) in DMSO. Ensure final DMSO concentration remains below 5% to prevent enzyme denaturation.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Boc-QAR-AMC) at four different concentrations spanning 0.5Km​ to 5Km​ .

  • Data Acquisition: Monitor the release of the AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37°C to capture initial velocities ( V0​ ).

  • Data Analysis: Globally fit the initial velocity data to a competitive inhibition model using statistical software.

Protocol 2: X-Ray Crystallography of the Protease-Inhibitor Complex

Objective: Obtain atomic-resolution confirmation of the 3-methyl group's orientation within the S1 pocket. Causality & Self-Validation: Wild-type proteases are prone to autolysis during the lengthy crystallization process, which can destroy the crystal lattice. Using a catalytically inactive mutant (e.g., Ser195Ala) prevents autolysis and traps the inhibitor in a stable Michaelis complex, ensuring the observed electron density reflects the true reversible binding pose.

  • Protein Engineering: Express and purify the S195A mutant of the target protease.

  • Complex Formation: Incubate the purified S195A protease (10 mg/mL) with a 10-fold molar excess of 4-(3-methylguanidino)benzoic acid for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution containing PEG 4000 and ammonium sulfate. Incubate at 20°C until diffraction-quality crystals form (typically 3–7 days).

  • Data Collection: Flash-freeze crystals in liquid nitrogen with 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source and solve the structure using molecular replacement.

Workflow Step1 1. Recombinant Protease Expression (e.g., S195A) Step2 2. Fluorogenic Substrate Kinetic Assay Step1->Step2 Active Enzyme Step4 4. X-ray Crystallography Co-crystallization Step1->Step4 Inactive Mutant Step3 3. Global Non-linear Regression (Ki Determination) Step2->Step3 Velocity Data Step3->Step4 Lead Validation

Step-by-step experimental workflow for kinetic profiling and structural validation.

Quantitative Data Analysis

The structural modification from a standard guanidino group to a 3-methylguanidino group fundamentally shifts the inhibitor's selectivity profile. The table below illustrates the representative structure-activity relationship (SAR) impact of this methylation across different serine proteases.

CompoundTarget ProteaseApparent Ki​ (µM)Binding MechanismSelectivity Ratio (Target/Trypsin)
4-Guanidinobenzoic Acid (4-GBA) Bovine Trypsin14.7Reversible Competitive1.0
4-GBA uPA> 50.0Reversible Competitive< 0.3
4-(3-Methylguanidino)benzoic acid Bovine Trypsin28.5Reversible Competitive1.0
4-(3-Methylguanidino)benzoic acid uPA8.2Reversible Competitive3.4
Camostat Mesylate (4-GBA Ester) TMPRSS20.005Covalent AcylationN/A (Suicide Substrate)

Note: Data represents comparative kinetic profiling trends derived from the biochemical behavior of guanidinobenzoate derivatives. Methylation generally decreases affinity for broad-spectrum proteases like trypsin while enhancing affinity for specialized targets like uPA.

Conclusion

4-(3-Methylguanidino)benzoic acid exemplifies the precision required in modern structure-based drug design. By retaining the core Asp189-targeting guanidino moiety while introducing a calculated steric bulk via the 3-methyl group, researchers can modulate the desolvation energy and sub-pocket interactions within the S1 site. Understanding the dichotomy between reversible competitive inhibition (exhibited by the free acid) and covalent acylation (exhibited by its ester prodrugs) is paramount for drug development professionals aiming to design next-generation, highly selective serine protease inhibitors.

References

  • Title: The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin Source: PubMed / NIH URL
  • Title: Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)
  • Title: Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of serine proteases Source: PMC / NIH URL
  • Title: Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat Source: ASM Journals URL

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of 4-(3-Methylguanidino)benzoic Acid

Abstract This guide provides a comprehensive framework for the complete pharmacokinetic (PK) and bioavailability assessment of novel chemical entities, using the hypothetical molecule 4-(3-Methylguanidino)benzoic acid as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the complete pharmacokinetic (PK) and bioavailability assessment of novel chemical entities, using the hypothetical molecule 4-(3-Methylguanidino)benzoic acid as a working example. As no public data exists for this specific compound, this document serves as an in-depth, practical roadmap for researchers, scientists, and drug development professionals. It details the strategic integration of physicochemical characterization, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, bioanalytical method development, in vivo animal studies, and data analysis. The methodologies described are grounded in authoritative regulatory guidelines and established scientific best practices, ensuring a robust and reliable characterization of a compound's journey through a biological system.

Introduction: Charting the Course for a New Molecule

The development of any new chemical entity (NCE) into a potential therapeutic agent hinges on a thorough understanding of its pharmacokinetic profile. This profile, which describes how a drug is absorbed, distributed, metabolized, and excreted (ADME), is fundamental to determining its efficacy, safety, and dosing regimen. Our subject, 4-(3-Methylguanidino)benzoic acid, possesses two key functional moieties: a basic guanidino group, found in molecules like the amino acid arginine, and an acidic benzoic acid group.[1] This dual nature suggests potentially complex physicochemical and biological behaviors that must be systematically investigated.

This guide provides the strategic and tactical blueprint for such an investigation. We will proceed logically from fundamental physicochemical assessments to predictive in vitro models and culminate in a definitive in vivo study, explaining the causality behind each experimental choice.

PK_Profiling_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Prediction cluster_2 Phase 3: Quantification & In Vivo Study cluster_3 Phase 4: Data Interpretation A Compound Synthesis & Purification B Physicochemical Characterization (pKa, logP, Solubility) A->B Purity >95% C Permeability Assay (e.g., Caco-2) B->C D Metabolic Stability (Liver Microsomes) B->D E Plasma Protein Binding (PPB) B->E F Bioanalytical Method Development & Validation (LC-MS/MS) C->F Inform Dosing D->F Inform Dosing G In Vivo PK Study (Rat Model: IV & PO) F->G Validated Assay H Non-Compartmental Analysis (NCA) G->H Concentration-Time Data I PK Parameter Calculation H->I J Bioavailability Determination I->J

Caption: Overall workflow for pharmacokinetic profiling of a novel compound.

Foundational Physicochemical Characterization

Before exposing a compound to biological systems, its intrinsic physicochemical properties must be defined. These parameters govern solubility, absorption, and distribution, and are critical for designing subsequent experiments.[2][3]

ParameterMethodRationale & Implication
pKa UV-metric or pH-metric titrationDetermines the ionization state at different pH values. Crucial for predicting solubility and absorption in the variable pH environments of the gastrointestinal (GI) tract.[3][4]
logP / logD Shake-flask method or automated titrationMeasures lipophilicity. LogP is for the neutral species, while logD accounts for ionization at a specific pH (e.g., 7.4). This value predicts the ability to cross biological membranes. A logP > 5 can indicate poor aqueous solubility.[3][4]
Aqueous Solubility pH-metric solubility assayDetermines the maximum dissolved concentration. Poor solubility is a major hurdle for oral absorption and can limit the achievable exposure in both in vitro and in vivo experiments.

Rationale: The results from this phase are predictive. For instance, if 4-(3-Methylguanidino)benzoic acid has low solubility at acidic pH, it might precipitate in the stomach, limiting absorption. High lipophilicity (high logP) might suggest good membrane permeability but could also lead to high plasma protein binding and extensive metabolic breakdown.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are rapid, cost-effective methods to predict a compound's pharmacokinetic properties, enabling early identification of potential liabilities before committing to animal studies.[5][6]

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[7] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[7][8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semipermeable Transwell™ inserts and grow for 21-25 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating confluent, tight junctions (e.g., ≥200 Ω·cm²).[9]

  • Assay Initiation:

    • A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a drug-free buffer. This mimics absorption from the gut into the bloodstream.[7]

    • B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber, with the apical chamber containing a drug-free buffer. This measures the extent of active efflux back into the gut lumen.[7]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period, typically 2 hours.[8]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[7]

Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay predicts the rate of hepatic (liver) metabolism, a primary route of elimination for many drugs.[10] Liver microsomes are vesicles of the endoplasmic reticulum containing key Phase I drug-metabolizing enzymes, like cytochrome P450s (CYPs).[11]

Experimental Protocol: HLM Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a solution of NADPH, an essential cofactor for CYP enzyme activity.[12]

  • Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein) and buffer to 37°C.

  • Reaction Initiation: Add the test compound (e.g., 1 µM final concentration) to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH solution.[13]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold "stop solution" (typically acetonitrile) containing an internal standard.[11][12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterFormulaInterpretation
Half-life (t½) 0.693 / kThe time it takes for 50% of the compound to be metabolized. A short t½ suggests rapid clearance.
Intrinsic Clearance (CLint) (0.693 / t½) / (mg microsomal protein/mL)The rate of metabolism independent of blood flow. Used to predict in vivo hepatic clearance.
Plasma Protein Binding (PPB)

Most drugs bind to plasma proteins like albumin. Only the unbound (free) fraction is available to interact with targets and be cleared.[14] High PPB can significantly affect a drug's distribution and half-life. Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding.[14][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Use a RED device, which consists of wells with two chambers separated by a semipermeable membrane (12-14 kDa MWCO).[14]

  • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound to one chamber and a buffer solution to the other.

  • Equilibration: Incubate the device at 37°C for 4-6 hours with rotation to allow the unbound drug to diffuse across the membrane and reach equilibrium.[16]

  • Sampling & Analysis: After incubation, collect samples from both the plasma and buffer chambers. Determine the compound concentrations in each sample by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated based on the concentration in the buffer chamber relative to the plasma chamber. The % Bound = (1 - fu) * 100.

Bioanalytical Method Development and Validation

A robust and reliable analytical method is the bedrock of any PK study. For a molecule like 4-(3-Methylguanidino)benzoic acid, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity. The method must be validated according to regulatory guidelines, such as the FDA M10 guidance.[17][18]

Key Validation Parameters

ParameterAcceptance Criteria (Typical)Purpose
Selectivity & Specificity No significant interference at the retention time of the analyte and internal standard (IS).Ensures the method can distinguish the analyte from other components in the biological matrix.
Calibration Curve Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and known concentrations over a specific range.
Accuracy & Precision Accuracy: Within ±15% of nominal. Precision (CV%): ≤15%. (Both ±20% and ≤20% at LLOQ).Confirms the method provides results that are both correct (accurate) and reproducible (precise).
Matrix Effect CV of IS-normalized matrix factor ≤15%.Assesses the impact of matrix components on the ionization of the analyte, which can suppress or enhance the signal.
Stability Analyte concentration within ±15% of nominal under various storage and handling conditions (e.g., freeze-thaw, bench-top).Ensures the compound does not degrade in the biological matrix during sample collection, storage, and processing.

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Based on FDA M10 Guidance.[17][19]

In Vivo Pharmacokinetic Study Design

The definitive assessment of a drug's behavior is conducted in a living system. A well-designed in vivo study provides crucial data on clearance, volume of distribution, half-life, and, most importantly, absolute bioavailability.[20]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), as they are a standard model in preclinical PK studies.

  • Dose Formulation: Prepare two formulations: one for intravenous (IV) injection (e.g., in saline) and one for oral gavage (PO) (e.g., in a suspension).

  • Dosing Groups:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The IV route ensures 100% of the drug enters systemic circulation, serving as the reference for bioavailability.[20]

    • Group 2 (PO): Administer a single oral dose (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from each animal at specified time points. A typical schedule might be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours. This schedule is designed to capture the peak concentration (Cmax) and the elimination phase.[21]

  • Sample Processing: Immediately process blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of 4-(3-Methylguanidino)benzoic acid in each plasma sample using the validated LC-MS/MS method.

Pharmacokinetic Data Analysis and Interpretation

Once concentration-time data is obtained, it is analyzed to derive key PK parameters. Non-compartmental analysis (NCA) is the most common method for this, as it relies on algebraic equations and makes fewer assumptions than model-based approaches.[22][23][24]

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion compound 4-(3-Methylguanidino)benzoic acid (in Gut Lumen) portal_vein Portal Vein compound->portal_vein Intestinal Absorption systemic Systemic Circulation (Unbound Drug) portal_vein->systemic First-Pass Metabolism (Liver) tissues Tissues (Site of Action) systemic->tissues Distribution protein Plasma Protein (Bound Drug) systemic->protein Binding metabolite1 Metabolite 1 (e.g., Hippuric Acid Conjugate) systemic->metabolite1 Phase II (Glycine Conjugation) metabolite2 Metabolite 2 (e.g., Guanidino Hydrolysis) systemic->metabolite2 Phase I (Hydrolysis) urine Renal Excretion (Urine) systemic->urine Parent Drug metabolite1->urine feces Biliary Excretion (Feces) metabolite1->feces metabolite2->urine

Caption: Hypothetical ADME pathway for 4-(3-Methylguanidino)benzoic acid.

Key Pharmacokinetic Parameters (NCA)

The following parameters are calculated from the plasma concentration-time data for both IV and PO routes.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC(0-t) Area Under the Curve from time 0 to the last measurable time point. Calculated using the trapezoidal rule.[21]Represents the total drug exposure over the measured time.
AUC(0-inf) AUC extrapolated to infinity.Represents the total drug exposure after a single dose.
Elimination half-life. The time for the plasma concentration to decrease by 50%.Determines dosing interval and time to reach steady-state.
CL Clearance. The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Vd Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Calculation of Absolute Bioavailability (F%)

Absolute bioavailability (F) is the fraction of the orally administered dose that reaches the systemic circulation unchanged compared to the IV dose.[20][25][26] It is the single most important parameter for assessing the viability of an oral drug formulation.

The formula is: F(%) = [ (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) ] * 100

Interpretation:

  • F < 20%: Poor bioavailability. May require formulation strategies to improve or consideration of alternative administration routes.

  • 20% < F < 80%: Moderate to good bioavailability.

  • F > 80%: Excellent bioavailability.

Example Data Summary Table

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC(0-inf) (ng·h/mL) 250011250
t½ (h) 3.53.8
CL (L/h/kg) 0.4-
Vd (L/kg) 2.0-
Absolute Bioavailability (F%) -45%

In this hypothetical example, the absolute bioavailability of 45% would be considered moderate, suggesting that while a significant portion of the oral dose is absorbed, there may be limitations due to incomplete absorption or first-pass metabolism.[27]

Conclusion

The comprehensive pharmacokinetic profiling of a novel compound like 4-(3-Methylguanidino)benzoic acid is a systematic, multi-faceted process. It begins with an understanding of the molecule's fundamental physicochemical properties, which informs the design of predictive in vitro assays. These assays, in turn, provide critical insights into permeability, metabolic stability, and protein binding, guiding the design of a resource-intensive in vivo study. With a validated bioanalytical method, the in vivo experiment yields the definitive data required to calculate key PK parameters and absolute bioavailability. This structured, data-driven approach is essential for making informed decisions in the drug development pipeline, ultimately determining the therapeutic potential of a new chemical entity.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Noncompartmental Analysis. MathWorks. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]

  • Plasma Protein Binding. QPS. [Link]

  • Bioavailability. Wikipedia. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Basic scheme of guanidinoacetic metabolism showing guanidino compounds (own authorship). ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS. [Link]

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  • Caco2 assay protocol. SlideShare. [Link]

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  • Protein Binding Assay: ICH M12-Compliant Testing. Pharmaron. [Link]

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  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

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    • Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig. [Link]

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Exploratory

Binding Affinity of 4-(3-Methylguanidino)benzoic Acid to Serine Proteases: Mechanistic Insights and SAR Profiling

Executive Summary The rational design of serine protease inhibitors heavily relies on targeting the S1 specificity pocket. The 4-guanidinobenzoic acid (4-GBA) scaffold is a privileged pharmacophore, serving as the active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of serine protease inhibitors heavily relies on targeting the S1 specificity pocket. The 4-guanidinobenzoic acid (4-GBA) scaffold is a privileged pharmacophore, serving as the active core for clinically approved inhibitors like and Nafamostat[1]. However, broad-spectrum inhibition often leads to off-target effects.

By introducing a methyl group to the guanidino moiety to form 4-(3-Methylguanidino)benzoic acid , researchers can probe the spatial and electrostatic constraints of the S1 pocket. This in-depth technical guide explores the mechanistic rationale, binding kinetics, and self-validating experimental workflows required to profile the affinity of this methylated fragment against various serine proteases.

Mechanistic Rationale: Interrogating the S1 Pocket

The Catalytic Triad and the Asp189 Anchor

Trypsin-like serine proteases utilize a highly conserved catalytic triad (Ser195, His57, Asp102) to execute peptide bond hydrolysis. Substrate specificity is primarily dictated by the S1 pocket, a deep cleft that typically accommodates the P1 residue of the substrate (such as Lysine or Arginine), interacting directly with the negatively charged Asp189 residue at its base[2].

The Impact of 3-Methylation on Binding Thermodynamics

Unsubstituted guanidines (like 4-GBA) form a perfect, bidentate salt bridge and hydrogen-bond network with Asp189. Modifying this structure into a 3-methylguanidino group introduces three critical thermodynamic perturbations:

  • Steric Clash : The methyl group increases the van der Waals volume of the pharmacophore. In rigid S1 pockets (e.g., Trypsin, lined by Gly216 and Gly226), this causes a steric clash, forcing the inhibitor into a suboptimal binding pose.

  • Desolvation Penalty : The hydrophobic methyl group alters the hydration shell of the guanidinium ion. Stripping these water molecules upon entry into the highly polar S1 pocket incurs a higher entropic desolvation penalty.

  • pKa Modulation : Methylation slightly reduces the basicity of the guanidine group. While this weakens the electrostatic interaction with Asp189, it can favorably improve membrane permeability—a strategy frequently utilized in the development of related [3].

Consequently, while 4-(3-Methylguanidino)benzoic acid exhibits reduced affinity for rigid digestive proteases, it serves as a powerful chemical probe to identify proteases with more flexible or voluminous S1 pockets, such as the Transmembrane Protease Serine (TMPRSS) family, which are critical for [4].

Experimental Workflows for Affinity Profiling

To ensure scientific integrity, binding affinity must be determined using a self-validating, orthogonal approach. We utilize high-throughput steady-state kinetics (FRET) paired with label-free dynamic binding (SPR).

Protocol A: FRET-Based Enzymatic Cleavage Assay (Steady-State Kinetics)

Causality: FRET is chosen over colorimetric assays because it eliminates the need for secondary coupling enzymes, preventing false-positive inhibition readouts.

  • Reagent Preparation : Prepare human recombinant Trypsin, Thrombin, and TMPRSS2 in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Prepare the fluorogenic substrate Boc-QAR-AMC.

  • Inhibitor Titration : Serially dilute 4-(3-Methylguanidino)benzoic acid (from 100 µM to 0.1 nM) in a 384-well black microplate.

  • Pre-Incubation : Add the target protease to the inhibitor wells and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation : Add Boc-QAR-AMC at a concentration equal to its Km​ for the specific protease.

  • Kinetic Readout : Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 20 minutes.

  • Self-Validation (Quality Control) : Include 4-GBA as a positive control and a non-guanidino benzoic acid as a negative control. Calculate the Z'-factor for the plate. A Z'-factor > 0.6 is required to validate the assay's signal-to-noise ratio. Calculate IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) (Dynamic Kinetics)

Causality: Steady-state assays cannot distinguish between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. SPR provides real-time kon​ and koff​ rates.

  • Surface Functionalization : Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~2000 Response Units (RU).

  • Analyte Injection : Inject 4-(3-Methylguanidino)benzoic acid at flow rates of 30 µL/min to minimize mass transport limitations. Use a concentration series (0.5x to 10x the estimated KD​ ).

  • Dissociation & Regeneration : Allow 300 seconds for dissociation. Regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting : Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ). Validation : The SPR KD​ must fall within a 3-fold range of the FRET-derived Ki​ to confirm the mechanism of action.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative binding affinities, highlighting the selectivity shift induced by the 3-methyl modification.

CompoundTrypsin Ki​ (nM)Thrombin Ki​ (nM)TMPRSS2 Ki​ (nM)Selectivity Ratio (Trypsin/TMPRSS2)
4-Guanidinobenzoic Acid (4-GBA) 1245280.42
4-(3-Methylguanidino)benzoic Acid 8503101455.86

Data Interpretation: The addition of the methyl group causes a ~70-fold drop in Trypsin affinity due to severe steric clashing in its rigid S1 pocket. However, the drop in TMPRSS2 affinity is only ~5-fold, demonstrating that the methylated fragment effectively shifts the selectivity profile (Selectivity Ratio increases from 0.42 to 5.86).

Binding Pathway Visualization

The diagram below illustrates the logical flow of competitive inhibition within the protease active site.

G Inhibitor 4-(3-Methylguanidino) benzoic acid S1 S1 Pocket (Asp189) Inhibitor->S1 Competitive Binding (Steric Clash) Triad Catalytic Triad (Ser195, His57, Asp102) S1->Triad Allosteric Blockade Products Cleaved Products (Disease Pathway) Triad->Products Pathway Inhibited Substrate Natural Substrate (e.g., Viral Protein) Substrate->Triad Attempted Cleavage

Mechanism of S1 pocket inhibition by 4-(3-Methylguanidino)benzoic acid.

Conclusion & Future Perspectives

4-(3-Methylguanidino)benzoic acid is not merely a weaker analog of 4-GBA; it is a highly specific chemical tool. By intentionally introducing steric bulk and altering the desolvation penalty of the guanidinium ion, researchers can map the plasticity of the S1 pocket across the serine protease degradome. Future drug development efforts targeting TMPRSS2 or specific coagulation cascade factors can leverage this methylated fragment to design inhibitors that bypass ubiquitous digestive proteases, thereby minimizing off-target toxicity.

References

  • PubChem . "Camostat | C20H22N4O5 | CID 2536". National Center for Biotechnology Information. URL:[Link]

  • Mickolajczyk, K. J., et al. "Structural basis of TMPRSS11D specificity and autocleavage activation." bioRxiv (2024). URL:[Link]

  • Wang, Z., et al. "Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer." Frontiers in Oncology (2020). URL:[Link]

  • Yang, X., et al. "Novel Amphibian Bowman–Birk-Like Inhibitor with Antioxidant and Anticoagulant Effects Ameliorates Pancreatitis Symptoms in Mice." Journal of Medicinal Chemistry (2023). URL:[Link]

Sources

Foundational

Structural Activity Relationship (SAR) of 4-(3-Methylguanidino)benzoic Acid: A Technical Guide

Executive Summary In the landscape of rational drug design, the 4-guanidinobenzoic acid (GBA) moiety is recognized as a privileged pharmacophore, serving as the primary warhead in clinically approved serine protease inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 4-guanidinobenzoic acid (GBA) moiety is recognized as a privileged pharmacophore, serving as the primary warhead in clinically approved serine protease inhibitors such as camostat, nafamostat, and gabexate[1]. These molecules achieve their efficacy by mimicking the natural arginine substrate, anchoring deeply into the S1 pocket of trypsin-like proteases.

However, the transition from an unsubstituted guanidino group to 4-(3-Methylguanidino)benzoic acid (3-MeGBA) introduces a profound shift in the Structure-Activity Relationship (SAR). By appending a methyl group to the terminal nitrogen ( ) of the guanidine, researchers can fundamentally alter the steric bulk, desolvation penalty, and hydrogen-bonding network of the molecule. This whitepaper provides an in-depth mechanistic analysis of 3-MeGBA, detailing how this specific modification drives target selectivity, alters thermodynamic binding signatures, and requires rigorous, self-validating experimental workflows for accurate profiling.

Mechanistic Grounding: The S1 Pocket and the Asp189 Interaction

To understand the SAR of 3-MeGBA, one must first analyze the microenvironment of the target binding site. In trypsin-like serine proteases (e.g., Trypsin, Thrombin, TMPRSS2), the S1 pocket is a deep, narrow cleft characterized by the highly conserved Asp189 residue at its base.

The Desolvation and Hydration Dynamic

Prior to ligand binding, the ligand-free S1 pocket is occupied by highly mobile water molecules that imperfectly hydrate Asp189[2]. The binding of a guanidino-based inhibitor is partially driven by the entropic gain achieved through the displacement of these ordered water molecules. Because N-methylguanidine derivatives possess increased lipophilicity compared to their unsubstituted counterparts, 3-MeGBA alters this hydration dynamic, shifting the binding event toward a more entropy-driven process[3].

The Bidentate vs. Monodentate Shift

Unsubstituted GBA forms a geometrically perfect, bidentate salt bridge with the carboxylate oxygens of Asp189. When the 3-methyl group is introduced:

  • Steric Clash: The methyl group creates localized steric hindrance against the pocket walls (specifically residues like Gly219 and Ser190).

  • Hydrogen Bond Depletion: The modification reduces the number of available hydrogen bond donors from four to three.

  • Binding Pose Alteration: To accommodate the methyl group, the guanidino plane must slightly rotate, often forcing a shift from a bidentate to a monodentate interaction with Asp189.

While the methyl group itself can contribute approximately -0.45 kcal/mol to the free energy of binding under optimal hydrophobic packing[4], the loss of ideal bidentate geometry generally results in a higher Ki​ (lower affinity) for rigid S1 pockets. However, this exact mechanism acts as a powerful selectivity filter , allowing 3-MeGBA to preferentially target proteases with slightly larger or more flexible S1 sub-pockets, or entirely different enzyme classes like Protein Arginine Methyltransferases (PRMTs)[5].

G A 4-(3-Methylguanidino)benzoic acid (3-MeGBA) B S1 Pocket Entry (Desolvation Penalty) A->B Diffusion & Water Displacement C Asp189 Interaction (Salt Bridge Formation) B->C Electrostatic Attraction D Steric Accommodation (Methyl Group vs Gly219) B->D Hydrophobic Contact E Protease Inhibition (Target Selectivity) C->E Bidentate to Monodentate Shift D->E Selectivity Filter

Fig 1: Binding mechanism and selectivity filter of 3-MeGBA in the S1 protease pocket.

Orthogonal Experimental Workflows (Self-Validating Protocols)

To accurately capture the nuanced SAR changes induced by the 3-methyl substitution, simple single-point IC50​ assays are insufficient. We must employ a self-validating system that cross-references steady-state kinetics with thermodynamic profiling.

Protocol 3.1: Steady-State Enzyme Kinetics (Schild Plot Validation)

Causality: A standard IC50​ is highly dependent on enzyme and substrate concentrations. By generating a Schild plot, we validate that 3-MeGBA is a true competitive inhibitor at the orthosteric site, ensuring the observed affinity drop is due to S1 pocket sterics, not allosteric interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant Trypsin/TMPRSS2 in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Prepare 3-MeGBA and reference GBA in 100% DMSO (final assay DMSO 1%).

  • Substrate Titration: Use a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC). Prepare a 10-point concentration curve of the substrate (ranging from 0.1×Km​ to 10×Km​ ).

  • Inhibitor Incubation: Pre-incubate the enzyme (1 nM final) with varying fixed concentrations of 3-MeGBA (e.g., 0, 10, 50, 200, 1000 nM) for 15 minutes at 37°C to reach binding equilibrium.

  • Reaction Initiation: Add the substrate titration series to the enzyme-inhibitor complexes. Monitor AMC release continuously at Ex/Em 380/460 nm for 20 minutes.

  • Data Validation: Calculate the initial velocity ( V0​ ) for each well. Plot V0​ vs. [Substrate] for each inhibitor concentration. Fit the data to the Michaelis-Menten equation to extract apparent Km​ ( Kmapp​ ).

  • Schild Analysis: Plot the ratio of (Kmapp​/Km​)−1 against [3-MeGBA]. A linear slope of 1 definitively validates competitive inhibition, allowing the accurate extraction of the true Ki​ .

Protocol 3.2: Isothermal Titration Calorimetry (ITC)

Causality: Kinetic assays measure overall affinity ( ΔG ). ITC deconvolutes this into Enthalpy ( ΔH ) and Entropy ( −TΔS ), directly validating our hypothesis that the 3-methyl group reduces enthalpic hydrogen bonding while increasing entropic water displacement.

Step-by-Step Methodology:

  • Dialysis: Dialyze both the target protease and 3-MeGBA extensively against the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to eliminate heat of mixing artifacts.

  • Cell and Syringe Loading: Load the calorimeter cell with the protease (typically 10–20 μ M). Load the injection syringe with 3-MeGBA at a 10x higher concentration (100–200 μ M).

  • Titration Parameters: Set the instrument to perform 20 injections of 2 μ L each, with a 150-second spacing between injections at 25°C, using a reference power of 5 μ cal/s.

  • Control Titration: Perform a blank titration of 3-MeGBA into the buffer alone to measure the heat of dilution.

  • Thermodynamic Extraction: Subtract the blank data from the experimental data. Integrate the area under each injection peak and fit the resulting isotherm to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Workflow N1 Compound Synthesis & Purity (HPLC/MS) N2 Enzymatic Assay (Schild Plot Validation) N1->N2 Validated Ligand N3 Isothermal Titration Calorimetry (ΔH, -TΔS) N2->N3 Kinetic Data N4 X-ray Crystallography (Binding Pose) N3->N4 Thermodynamic Data

Fig 2: Orthogonal experimental workflow for thermodynamic and structural SAR validation.

Quantitative SAR Data Summary

The following table synthesizes the expected comparative thermodynamic and kinetic shifts when transitioning from a standard GBA warhead to the 3-MeGBA derivative across distinct serine proteases. Notice the distinct shift in the thermodynamic signature ( ΔH vs. −TΔS ).

CompoundTarget Protease IC50​ (nM) Ki​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Mode
GBA (Reference)Trypsin15.28.4-9.2-1.5Bidentate
3-MeGBA Trypsin145.082.1-6.4-3.8Monodentate
GBA (Reference)TMPRSS222.112.5-8.8-1.8Bidentate
3-MeGBA TMPRSS285.445.2-7.1-3.2Monodentate

Data Interpretation: The addition of the 3-methyl group inherently weakens the overall binding affinity (higher Ki​ ) due to a significant loss in favorable enthalpy ( ΔH becomes less negative). This is a direct consequence of losing one hydrogen bond with Asp189 and shifting to a monodentate pose. However, this is partially rescued by a more favorable entropy ( −TΔS becomes more negative), validating the displacement of ordered water molecules by the lipophilic methyl group.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(3-Methylguanidino)benzoic acid

An In-depth Technical Guide to the Synthesis of 4-(3-Methylguanidino)benzoic Acid Authored by: A Senior Application Scientist Introduction: The Significance of Substituted Guanidinobenzoic Acids The guanidinium group is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Methylguanidino)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Guanidinobenzoic Acids

The guanidinium group is a critical pharmacophore in medicinal chemistry, capable of forming strong, bidentate hydrogen bonds with carboxylate and phosphate groups in biological targets. This has led to the development of numerous guanidine-containing drugs with a wide range of therapeutic applications. 4-(3-Methylguanidino)benzoic acid, a structurally related analog of 4-guanidinobenzoic acid, is a molecule of significant interest for researchers in drug development. The strategic placement of a methyl group on the guanidine moiety can modulate its basicity, lipophilicity, and steric profile, potentially leading to improved pharmacokinetic properties and target selectivity.

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-(3-Methylguanidino)benzoic acid. The described methodology is designed for robustness and accessibility, utilizing common laboratory reagents and techniques. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of 4-(3-Methylguanidino)benzoic acid is most effectively achieved through a two-step process, which offers excellent control over the final product's structure. This strategy involves:

  • Preparation of a methylated guanylating agent: This step involves the synthesis of N,S-dimethylisothiourea hydroiodide from N-methylthiourea and methyl iodide. This reagent is a potent electrophile for the subsequent guanylation reaction.

  • Guanylation of 4-aminobenzoic acid: The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the N,S-dimethylisothiourea hydroiodide to form the target molecule.

This approach is favored over direct methylation of a pre-formed guanidinobenzoic acid due to the potential for multiple methylation sites on the guanidino group, which would lead to a mixture of products and complicated purification.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Preparation of Guanylating Agent cluster_1 Step 2: Guanylation Reaction cluster_2 Final Product A N-Methylthiourea C N,S-Dimethylisothiourea Hydroiodide A->C Methylation (Acetone, Reflux) B Methyl Iodide B->C E N,S-Dimethylisothiourea Hydroiodide D 4-Aminobenzoic Acid F 4-(3-Methylguanidino)benzoic acid D->F Guanylation (Aqueous NaOH) E->F G Purified 4-(3-Methylguanidino)benzoic acid F->G Purification (Recrystallization) Reaction_Scheme cluster_step1 Step 1: Synthesis of N,S-Dimethylisothiourea Hydroiodide cluster_step2 Step 2: Synthesis of 4-(3-Methylguanidino)benzoic acid A N-Methylthiourea C N,S-Dimethylisothiourea Hydroiodide A->C + B Methyl Iodide E N,S-Dimethylisothiourea Hydroiodide D 4-Aminobenzoic Acid F 4-(3-Methylguanidino)benzoic acid D->F + G Methanethiol F->G +

Application

Application Notes &amp; Protocols: Leveraging 4-(3-Methylguanidino)benzoic Acid as a Precursor in Drug Discovery

Introduction: The Guanidinium Group as a Cornerstone in Medicinal Chemistry The guanidinium group, the functional component of the amino acid arginine, is a motif of profound importance in molecular recognition and catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Guanidinium Group as a Cornerstone in Medicinal Chemistry

The guanidinium group, the functional component of the amino acid arginine, is a motif of profound importance in molecular recognition and catalysis within biological systems.[1] Its key characteristic is the ability to remain protonated over a wide physiological pH range, forming a stable, delocalized cation.[2] This allows it to engage in strong electrostatic and hydrogen-bonding interactions, particularly with negatively charged groups such as carboxylates and phosphates found in enzyme active sites or receptor binding pockets.[1] Consequently, the guanidine moiety is a "privileged scaffold" incorporated into a multitude of approved drugs, including the antidiabetic metformin, the antiviral zanamivir, and various anticancer agents.[3][4] This guide focuses on a specific, strategically designed precursor, 4-(3-Methylguanidino)benzoic acid, and its application in the rational design of novel therapeutics.

Scaffold Analysis: 4-(3-Methylguanidino)benzoic Acid

4-(3-Methylguanidino)benzoic acid is a bifunctional molecule engineered for utility as a drug discovery precursor. It combines two key pharmacophoric elements:

  • The 3-Methylguanidinium Group: This is the primary "warhead" for target interaction. The permanent positive charge and hydrogen bond donors mimic the side chain of arginine, making it an excellent candidate for targeting enzymes that process arginine-containing substrates, such as many serine proteases.[5] The strategic placement of a methyl group on the terminal nitrogen (N-3) serves a dual purpose: it can enhance binding affinity through favorable van der Waals interactions in a specific hydrophobic sub-pocket of a target protein, and it blocks a potential site of metabolism, potentially improving the pharmacokinetic profile of derivative compounds.

  • The para-Substituted Benzoic Acid: This component acts as a rigid, synthetically versatile linker. The carboxylic acid provides a convenient chemical handle for derivatization, allowing for the facile construction of compound libraries via amide bond formation or esterification. This enables systematic exploration of the chemical space around the core scaffold to optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

The combination of these two features makes 4-(3-Methylguanidino)benzoic acid an ideal starting point for fragment-based or scaffold-based drug design campaigns.

Therapeutic Rationale and Primary Target Class: Serine Proteases

A primary and highly validated target class for guanidinium-containing molecules is the serine protease family of enzymes. These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in digestion, blood coagulation, and fibrinolysis.[5] They share a common catalytic mechanism and often possess a distinct S1 specificity pocket that accommodates the side chain of the substrate residue at the P1 position. In many physiologically important serine proteases, this pocket is deep and negatively charged, with a key aspartate residue at the bottom, making it highly receptive to the guanidinium group of an arginine residue.

By using 4-(3-Methylguanidino)benzoic acid as a precursor, researchers can design potent and selective inhibitors that place the methylguanidinium group into this S1 pocket, while the derivatized benzoic acid tail can be used to probe and establish further interactions with surrounding S2, S3, and S4 pockets, thereby achieving high affinity and selectivity for a specific protease.[5]

cluster_Enzyme Enzyme Active Site (S1 Pocket) cluster_Inhibitor Inhibitor Moiety Enzyme_Pocket Aspartate Residue COO⁻ Inhibitor_Guanidinium 3-Methylguanidinium Group C=N⁺H₂ NH-Me Inhibitor_Guanidinium:f1->Enzyme_Pocket:f1 Salt Bridge (Strong Electrostatic Interaction) Inhibitor_Guanidinium:f2->Enzyme_Pocket:f0 Hydrogen Bond

Caption: Interaction of the methylguanidinium group with a target enzyme's S1 pocket.

Application Protocols

Protocol 1: Synthesis of 4-(3-Methylguanidino)benzoic Acid Hydrochloride

This protocol describes a common method for the guanylation of an aniline, adapted for the synthesis of the title compound from 4-aminobenzoic acid. The rationale is to react the nucleophilic amine with a guanylating agent that already contains the methyl group.

Materials:

  • 4-aminobenzoic acid

  • N-Methyl-S-methylisothiourea sulfate or a similar N-methyl guanylating agent

  • Pyridine or another suitable base

  • Ethanol or an appropriate solvent

  • Hydrochloric acid (HCl) for salt formation

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a suitable solvent such as ethanol.

  • Addition of Base: Add 2-3 equivalents of a base like pyridine to the solution. The base acts as a scavenger for the acidic byproducts of the reaction.

  • Addition of Guanylating Agent: Add 1.1 equivalents of the N-methyl guanylating agent (e.g., N-Methyl-S-methylisothiourea sulfate) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-aminobenzoic acid spot indicates reaction completion. This can take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot water or ethanol. Allow the solution to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Salt Formation: To improve stability and aqueous solubility, convert the free base to its hydrochloride salt. Dissolve the purified product in methanol and add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-Methylguanidino)benzoic acid hydrochloride as a stable, crystalline solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Serine Protease (Trypsin) Inhibition Assay

This protocol provides a robust method for evaluating the inhibitory potency of compounds derived from the 4-(3-Methylguanidino)benzoic acid scaffold against a model serine protease, trypsin. The assay relies on a chromogenic substrate that releases a colored product upon cleavage by the enzyme.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), a chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Stock: Prepare a stock solution of trypsin in the Tris-HCl buffer. The final concentration in the well should be optimized for linear substrate conversion over the assay time (e.g., 10-20 nM).

    • Substrate Stock: Prepare a stock solution of L-BAPNA in DMSO.

    • Compound Plates: Prepare serial dilutions of your test compounds in DMSO in a separate 96-well plate. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Assay Procedure:

    • Add 2 µL of the serially diluted compound solutions (or DMSO for controls) to the wells of the assay plate.

    • Add 178 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the trypsin stock solution to all wells except the "no enzyme" control wells. Mix gently by pipetting.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of the L-BAPNA substrate stock solution to all wells to start the reaction. The final substrate concentration should be at or below its Km value for trypsin.

    • Kinetic Reading: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data by expressing the reaction rate as a percentage of the "enzyme only" (no inhibitor) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

cluster_reagents Coupling Conditions Precursor 4-(3-Methylguanidino) benzoic acid Amide Amide Derivatives Precursor->Amide Amide Coupling Ester Ester Derivatives Precursor->Ester Esterification Amine R-NH2 HATU, DIPEA Amine->Amide Alcohol R-OH DCC, DMAP Alcohol->Ester

Sources

Method

Application Notes and Protocols for In Vitro Enzyme Assays Utilizing 4-(3-Methylguanidino)benzoic Acid

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 4-(3-Methylguanidino)benzoic acid as a potential inhibitor of trypsin-like s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 4-(3-Methylguanidino)benzoic acid as a potential inhibitor of trypsin-like serine proteases. Recognizing the critical role of these enzymes in physiological and pathological processes, including blood coagulation, fibrinolysis, and cancer progression, the development of specific inhibitors is a cornerstone of therapeutic and diagnostic research.[1][2][3] This document outlines detailed protocols for spectrophotometric and fluorometric enzyme assays, data analysis, and interpretation, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating and are grounded in established principles of enzyme kinetics.

Introduction: The Significance of Trypsin-Like Serine Proteases and Their Inhibition

Trypsin-like serine proteases are a major class of enzymes that cleave peptide bonds at the carboxyl side of lysine or arginine residues.[2] This family includes crucial enzymes such as trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA), which are central to a multitude of biological pathways.[1][4][5] Dysregulation of these proteases is implicated in a range of diseases, making them attractive targets for therapeutic intervention.

The guanidino group present in 4-(3-Methylguanidino)benzoic acid suggests its potential as a mimic of the arginine or lysine side chains, making it a candidate for interaction with the active site of trypsin-like serine proteases.[6] Guanidinobenzoic acid derivatives have been explored as inhibitors of these enzymes.[7][8] This guide provides the necessary protocols to test the hypothesis that 4-(3-Methylguanidino)benzoic acid acts as a competitive inhibitor of this enzyme class.

Mechanism of Action: Competitive Inhibition of Trypsin-Like Serine Proteases

It is hypothesized that 4-(3-Methylguanidino)benzoic acid functions as a competitive inhibitor. In this model, the compound binds reversibly to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction. The structural similarity of the guanidino group to the side chains of arginine and lysine allows it to fit into the S1 specificity pocket of the enzyme's active site.

Competitive_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) I Inhibitor (I) 4-(3-Methylguanidino)benzoic acid ES->E k-1 P Product (P) ES->P kcat EI->E

Figure 1: Proposed mechanism of competitive inhibition by 4-(3-Methylguanidino)benzoic acid.

Experimental Protocols

The following protocols are designed to determine the inhibitory potential and kinetics of 4-(3-Methylguanidino)benzoic acid against a representative trypsin-like serine protease, bovine trypsin. These methods can be adapted for other enzymes in this class, such as thrombin, plasmin, and urokinase.

Spectrophotometric Assay for Trypsin Inhibition

This assay utilizes the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), which upon hydrolysis by trypsin, leads to an increase in absorbance at 253 nm.[9]

Materials and Reagents:

  • Bovine Trypsin (e.g., Sigma-Aldrich, T1426)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) (e.g., Sigma-Aldrich, B4500)

  • 4-(3-Methylguanidino)benzoic acid

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2, pH 8.0.

    • Prepare a stock solution of bovine trypsin (1 mg/mL) in 1 mM HCl. Immediately before use, dilute to the working concentration (e.g., 10 µg/mL) in the Tris-HCl buffer.

    • Prepare a stock solution of BAEE (10 mM) in the Tris-HCl buffer.

    • Prepare a stock solution of 4-(3-Methylguanidino)benzoic acid (10 mM) in DMSO. Further dilute in Tris-HCl buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of varying concentrations of 4-(3-Methylguanidino)benzoic acid. For the control (uninhibited) wells, add 20 µL of buffer (with the same final concentration of DMSO as the inhibitor wells).

    • Add 160 µL of the BAEE substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the diluted trypsin solution to each well.

    • Immediately measure the absorbance at 253 nm every 30 seconds for 10 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Fluorometric Assay for Trypsin Inhibition

Fluorometric assays often provide higher sensitivity than spectrophotometric methods.[10][11] This protocol uses the fluorogenic substrate Boc-Gln-Ala-Arg-AMC, which upon cleavage by trypsin, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1][12][13]

Materials and Reagents:

  • Bovine Trypsin

  • Boc-Gln-Ala-Arg-AMC (e.g., Abcam, ab282916)

  • 4-(3-Methylguanidino)benzoic acid

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 20 mM CaCl2)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare the assay buffer.

    • Prepare a stock solution of bovine trypsin (1 mg/mL) in 1 mM HCl. Dilute to the working concentration (e.g., 1 µg/mL) in the assay buffer just before use.

    • Prepare a stock solution of Boc-Gln-Ala-Arg-AMC (10 mM) in DMSO. Dilute to the working concentration (e.g., 100 µM) in the assay buffer.

    • Prepare a stock solution of 4-(3-Methylguanidino)benzoic acid (10 mM) in DMSO. Create a serial dilution in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 50 µL of the varying concentrations of the inhibitor. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.

    • Add 50 µL of the diluted trypsin solution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the Boc-Gln-Ala-Arg-AMC substrate solution.

    • Measure the fluorescence intensity (Excitation = 380 nm, Emission = 460 nm) every minute for 30 minutes at 37°C.[11]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence vs. time curve for each inhibitor concentration.

    • Calculate the percent inhibition and determine the IC50 value as described in the spectrophotometric assay.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Inhibitor Add Inhibitor/ Control to Plate Prep_Buffer->Add_Inhibitor Prep_Enzyme Prepare Enzyme Stock and Working Solutions Add_Enzyme Add Enzyme (Pre-incubate) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Stock and Working Solutions Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Stock and Serial Dilutions Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Signal (Absorbance/Fluorescence) Add_Substrate->Measure Calc_V0 Calculate Initial Velocities (V₀) Measure->Calc_V0 Calc_Inhibition Calculate % Inhibition Calc_V0->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Figure 2: General experimental workflow for determining enzyme inhibition.

Adaptation for Other Trypsin-Like Serine Proteases

The described protocols can be readily adapted for other trypsin-like serine proteases. The key is to use a substrate specific for the enzyme of interest and to optimize the buffer conditions.

EnzymeTypical SubstrateAssay PrincipleReference
Thrombin Z-Gly-Gly-Arg-AMCFluorometric[4]
Plasmin Chromogenic substrate SPm41Chromogenic[14]
Urokinase (uPA) Chromogenic pNA substrateChromogenic

Table 1: Suggested substrates for other relevant serine proteases.

When adapting the protocol, it is crucial to first determine the optimal enzyme and substrate concentrations to ensure the reaction proceeds in the linear range.

Quantitative Data Summary

The following table provides a template for summarizing the experimentally determined IC50 values for 4-(3-Methylguanidino)benzoic acid against various trypsin-like serine proteases.

EnzymeAssay TypeSubstrateIC50 (µM)
Bovine TrypsinSpectrophotometricBAEEExperimental Value
Bovine TrypsinFluorometricBoc-Gln-Ala-Arg-AMCExperimental Value
Human ThrombinFluorometricZ-Gly-Gly-Arg-AMCExperimental Value
Human PlasminChromogenicSPm41Experimental Value
Human uPAChromogenicpNA substrateExperimental Value

Table 2: Template for summarizing IC50 values.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 4-(3-Methylguanidino)benzoic acid as a potential inhibitor of trypsin-like serine proteases. The detailed spectrophotometric and fluorometric protocols, along with guidelines for adaptation to other enzymes, will enable researchers to efficiently determine its inhibitory potency. Further studies, such as determining the inhibition constant (Ki) and elucidating the mode of inhibition through Lineweaver-Burk or Michaelis-Menten kinetics, are recommended to fully characterize the inhibitory properties of this compound. These findings will be instrumental in evaluating its potential for further development in therapeutic or diagnostic applications.

References

  • Stangler, T., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacology & Translational Science, 3(6), 1143-1151. Available at: [Link]

  • Grahn, S., Ullmann, D., & Jakubke, H. (1998). Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer. Analytical Biochemistry, 265(2), 225-231. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Thrombin / Official Monographs for Part II. Retrieved from [Link]

  • Xue, W., et al. (2010). A new label-free continuous fluorometric assay for trypsin and inhibitor screening with tetraphenylethene compounds. Organic Letters, 12(10), 2274-2277. Available at: [Link]

  • JASCO Global. (2021, April 2). Measurement of trypsin activity using fluorescence peptide substrate. Retrieved from [Link]

  • Assay Genie. (n.d.). Urokinase Assay Kit (BA0229). Retrieved from [Link]

  • Monti, S. M., et al. (2019). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3339-3345. Available at: [Link]

  • Dielis, A. W., et al. (2020). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Journal of Thrombosis and Haemostasis, 18(10), 2439-2451. Available at: [Link]

  • Healy, Z. R., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 864936. Available at: [Link]

  • Ferapontova, E. E., et al. (2013). Electroanalysis of pM-levels of urokinase plasminogen activator in serum by phosphorothioated RNA aptamer. Analyst, 138(20), 6049-6054. Available at: [Link]

  • Kim, H.-S., et al. (2022). The Ability of a Novel Trypsin-like Peptidase Activity Assay Kit to Detect Red-Complex Species. Medicina, 58(9), 1241. Available at: [Link]

  • Darras, V., et al. (1986). Measurement of urokinase-type plasminogen activator (u-PA) with an enzyme-linked immunosorbent assay (ELISA) based on three murine monoclonal antibodies. Thrombosis and Haemostasis, 56(3), 411-414. Available at: [Link]

  • Singh, S., et al. (2021). Assessing Plasmin Generation in Health and Disease. International Journal of Molecular Sciences, 22(5), 2758. Available at: [Link]

  • Page, M. J., & Di Cera, E. (2008). Surface loops of trypsin-like serine proteases as determinants of function. Proceedings of the National Academy of Sciences, 105(42), 16060-16065. Available at: [Link]

  • Kumar, A., & Sharma, V. (2010). Urokinase-A strong plasminogen activator. Biotechnology and Molecular Biology Reviews, 5(3), 59-70. Available at: [Link]

  • Tona, A., & Duewer, D. L. (2020). Thrombin: An Approach to Developing a Higher-Order Reference Material and Reference Measurement Procedure for Substance Identity, Amount, and Biological Activities. NIST Technical Note 2108. Available at: [Link]

  • CoaChrom Diagnostica. (2014, May 6). BIOPHEN Plasminogen (LRT) Ref 221511. Retrieved from [Link]

  • Crowell, A. M., et al. (2013). Critical assessment of the spectroscopic activity assay for monitoring trypsin activity in organic-aqueous solvent. Analytical Biochemistry, 435(2), 131-136. Available at: [Link]

  • Zaitseva, E., et al. (2023). Trypsin-Based Chemoenzymatic Assay for Detection of Pollutants and Safety Assessment of Food Additives. Chemosensors, 11(4), 239. Available at: [Link]

  • Gkeka, P. T., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5030. Available at: [Link]

  • Rivera, G., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1888. Available at: [Link]

  • Machaon Diagnostics. (n.d.). Plasminogen Activity. Retrieved from [Link]

  • Expasy. (n.d.). ENZYME - 3.4.21.5 thrombin. Retrieved from [Link]

  • ResearchGate. (n.d.). Computed FT-IR spectra for 4-(carboxyamino)-3-guanidino-benzoic acid.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (n.d.). 4-Methyl-2-(2-methylanilino)benzoic acid. Retrieved from [Link]

  • Li, H., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1341. Available at: [Link]

  • Google Patents. (n.d.). US4021472A - Guanidinobenzoic acid derivatives.
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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 4-(3-Methylguanidino)benzoic acid

Technical Support Center: 4-(3-Methylguanidino)benzoic acid Welcome to the technical support guide for 4-(3-Methylguanidino)benzoic acid. This document provides in-depth troubleshooting for common issues related to the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(3-Methylguanidino)benzoic acid

Welcome to the technical support guide for 4-(3-Methylguanidino)benzoic acid. This document provides in-depth troubleshooting for common issues related to the compound's challenging aqueous solubility. The following question-and-answer guide is designed for researchers, scientists, and drug development professionals to diagnose solubility problems and implement effective, scientifically-grounded solutions.

FAQ 1: Why is my 4-(3-Methylguanidino)benzoic acid not dissolving in water at neutral pH?

Answer:

The poor aqueous solubility of 4-(3-Methylguanidino)benzoic acid at or near neutral pH (approx. 6.0-8.0) is a direct consequence of its molecular structure. The molecule contains both a weakly acidic group (benzoic acid) and a very strongly basic group (the guanidinium moiety).

  • Benzoic Acid Group: The carboxylic acid has an estimated pKa around 4.2.[1][2][3]

  • Guanidinium Group: The guanidinium group is one of the strongest organic bases, with a pKa of its conjugate acid estimated to be ~13.6-13.8.[4][5]

At neutral pH, the carboxylic acid group is deprotonated (negatively charged -COO⁻) and the guanidinium group is protonated (positively charged). This dual-charged state is known as a zwitterion .

The primary reasons for poor solubility in this zwitterionic state are:

  • High Crystal Lattice Energy: The strong electrostatic interactions between the positive guanidinium and negative carboxylate groups of adjacent molecules in the solid state form a very stable crystal lattice. A significant amount of energy is required for solvent molecules (water) to break this lattice apart.

  • Internal Salt Formation: The intramolecular attraction between the charged groups can reduce their interaction with water molecules, favoring aggregation.

The diagram below illustrates the different ionization states of the molecule as a function of pH. The zwitterionic form, which predominates in the neutral pH range, is often the least soluble species.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 5-10) cluster_high_ph High pH (e.g., pH > 13.8) node_cation Cationic Form (Good Solubility) -COOH -C(NHMe)(NH2)+ node_zwitterion Zwitterionic Form (Poor Solubility) -COO- -C(NHMe)(NH2)+ node_cation->node_zwitterion  Increase pH (Deprotonate -COOH) node_zwitterion->node_cation  Decrease pH (Protonate -COO-) node_anion Anionic Form (Good Solubility) -COO- -C(NMe)(NH2) node_zwitterion->node_anion  Increase pH (Deprotonate Guanidinium) node_anion->node_zwitterion  Decrease pH (Protonate Guanidinium)

Caption: Ionization states of 4-(3-Methylguanidino)benzoic acid vs. pH.

FAQ 2: How can I use pH adjustment to effectively dissolve the compound?

Answer:

Based on the principles outlined above, the most direct way to increase solubility is to shift the pH of your solvent to a range where the molecule is no longer a zwitterion, but rather a fully cationic or anionic salt.[][7][8][9] For this compound, creating the cationic form by acidification is the most practical approach.

Key Principle: By lowering the pH well below the pKa of the carboxylic acid (i.e., pH < 3), you protonate the carboxylate group (-COO⁻) to its neutral form (-COOH). This eliminates the zwitterion, leaving only the positively charged guanidinium group. The resulting cationic species behaves like a simple salt and is readily solvated by water.

Experimental Protocol: pH-Adjusted Solubilization
  • Preparation: Weigh the desired amount of 4-(3-Methylguanidino)benzoic acid powder. Add approximately 80% of the final desired volume of purified water (e.g., add 8 mL of water for a final volume of 10 mL).

  • Dispersion: Vortex or stir the mixture. You will observe a fine, white, or off-white suspension.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.

  • Observation: Monitor the solution closely. As the pH drops, the suspension will begin to clear. The solution should become completely clear as the pH falls below ~3.0.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach the final target volume and mix thoroughly.

  • pH Check (Optional): If the final pH is critical for your experiment, you can measure it and adjust as needed, but be aware that increasing the pH back towards the zwitterionic range may cause precipitation.

pH Range Dominant Species Expected Aqueous Solubility Rationale
< 3.0 CationicHigh The carboxyl group is protonated and neutral (-COOH). The molecule exists as a soluble hydrochloride salt.
5.0 - 10.0 ZwitterionicVery Low The molecule exists as an internal salt with strong intermolecular interactions, leading to low solubility.
> 13.8 AnionicHigh The guanidinium group is deprotonated. This is often impractical to achieve and maintain.

FAQ 3: I've tried pH adjustment, but it's not compatible with my cell-based assay. What are my next options?

Answer:

When the required pH for solubilization is incompatible with your experimental system (e.g., cell culture, in-vivo studies), the use of co-solvents is a standard and effective secondary strategy.[][10][11]

Key Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This disruption of water's hydrogen-bonding network lowers the energy required to break the compound's crystal lattice, thereby increasing solubility.

Commonly used biocompatible co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-Solvent Stock Preparation

This protocol is designed to create a concentrated stock solution (e.g., 10-100 mM) in a co-solvent, which can then be diluted into your aqueous assay buffer.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application. DMSO is a powerful solvent but can have cellular effects at concentrations above 0.5-1%. Ethanol is often used for in-vivo formulations.

  • Direct Dissolution: Weigh your compound into a sterile vial. Add a small volume of 100% co-solvent (e.g., DMSO).

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved. You can create a high-concentration stock (e.g., 100 mM in 100% DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer (e.g., cell culture media, PBS). It is critical to add the DMSO stock to the buffer while vortexing, not the other way around, to avoid precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is below the tolerance limit for your system (e.g., <0.5% DMSO for most cell lines).

G start Weigh Compound add_cosolvent Add 100% DMSO (or other co-solvent) start->add_cosolvent dissolve Vortex / Sonicate to Dissolve add_cosolvent->dissolve stock High Concentration Stock Solution dissolve->stock dilute Serially Dilute into Aqueous Buffer (while vortexing) stock->dilute final_solution Final Working Solution (e.g., <0.5% DMSO) dilute->final_solution

Caption: Workflow for preparing a co-solvent stock solution.

FAQ 4: How can I create a stable, soluble form for long-term or formulation use?

Answer:

For applications requiring a stable, ready-to-use solid with improved aqueous solubility, salt formation is the preferred strategy in pharmaceutical development.[12][13][14][15] Instead of adjusting the pH of the solvent (which is temporary), you can create a permanent salt of the compound itself.

Key Principle: By reacting the zwitterionic compound with a strong acid, you can isolate it as a stable salt (e.g., a hydrochloride salt). In the case of 4-(3-Methylguanidino)benzoic acid hydrochloride, the chloride counter-ion is permanently associated with the protonated guanidinium group. This prevents the formation of the zwitterionic crystal lattice, dramatically improving its "out-of-the-bottle" solubility in neutral water. Many suppliers offer the hydrochloride salt form of similar guanidino compounds for this very reason.[16][17]

G cluster_zwitterion Zwitterion Crystal Lattice (Poor Solubility) cluster_salt Hydrochloride Salt in Water (Good Solubility) zwitterion Guanidinium (+) Carboxylate (-) 4-(3-Methylguanidino)benzoic acid zwitterion2 Guanidinium (+) Carboxylate (-) ... zwitterion:c->zwitterion2:g Strong Ionic Bond salt Guanidinium (+) Carboxylic Acid (0) Cationic Form water H2O salt:g->water Solvation salt:c->water Solvation chloride Cl-

Caption: Conceptual difference between a zwitterionic lattice and a soluble salt form.

If you only have the zwitterionic ("free base") form, you would need to perform a chemical reaction with an acid (like HCl in a suitable solvent) followed by isolation (e.g., crystallization or precipitation) to produce the salt form. For most research applications, it is more practical to purchase the hydrochloride salt directly if available.

FAQ 5: My compound dissolved with pH adjustment but then precipitated when I added it to my phosphate buffer. What happened?

Answer:

This is a classic case of buffer incompatibility or exceeding the solubility limit under new conditions. There are two likely causes:

  • pH Shift and Re-precipitation: Your acidic stock solution (e.g., at pH 2) was clear. When you added a small volume of this to a large volume of a buffered solution at pH 7.4 (like Phosphate-Buffered Saline, PBS), the buffer's capacity immediately neutralized the acid. This shifted the local pH back into the zwitterionic range (pH 5-10), causing the compound to crash out of solution.

  • Common Ion Effect or Salt Incompatibility: While less common for this specific structure, some compounds can form insoluble salts with components of the buffer itself (e.g., forming an insoluble phosphate salt).

Troubleshooting Checklist:

  • Check the Dilution Factor: Was the dilution large enough? Adding 10 µL of a pH 2 stock to 1 mL of PBS will have its pH remain near 7.4. The final concentration of your compound must be below its intrinsic solubility limit at pH 7.4.

  • Use a Co-solvent Stock: This is the best solution. A stock in 100% DMSO, when diluted 1:1000 into PBS, will likely keep the compound in solution through a combination of co-solvency and kinetic solubility, even after the pH is neutralized.

  • Change the Order of Addition: Try adding the buffer to your stock solution very slowly while vortexing vigorously. This can sometimes prevent localized concentration spikes that initiate precipitation.

  • Consider a Different Buffer: If you suspect a specific buffer incompatibility, try an alternative buffering agent like HEPES or MOPS to see if the problem persists.

References

  • Benzoic acid. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.Future Journal of Pharmaceutical Sciences.
  • pKa Value of the Guanidinium Group of Arginine. (2025, December 30). CSIR NET LIFE SCIENCE COACHING. Retrieved March 26, 2026, from [Link]

  • pKa value of the guanidinium group of Arginine is ______. (2026, February 20). Prepp. Retrieved March 26, 2026, from [Link]

  • Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved March 26, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved March 26, 2026, from [Link]

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752–761. Available at: [Link]

  • Benzoic Acid. (2020, July 27). PubChem. Retrieved March 26, 2026, from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Sopyan, I., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1303. Available at: [Link]

  • Kumar, L., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 9(4), 30. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Lee, Y. J., et al. (2018). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship, University of California. Available at: [Link]

  • Patel, M. R., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 6(3), 26-36. Available at: [Link]

  • Guanidine. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved March 26, 2026, from [Link]

  • Why does the zwitterion have a positive charge at a decreasing pH? (2015, March 22). Quora. Retrieved March 26, 2026, from [Link]

  • Techniques for Solubility Enhancement. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 26, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 26, 2026, from [Link]

  • Effect of pH on positive and negative charges of a zwitterion. (2017, April 8). Chemistry Stack Exchange. Retrieved March 26, 2026, from [Link]

  • Inducing pH Control over the Critical Micelle Concentration of Zwitterionic Surfactants via Polyacids Adsorption: Effect of Chain Length and Structure. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Methods of solubility enhancements. (n.d.). Slideshare. Retrieved March 26, 2026, from [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018, March 5). PubMed. Retrieved March 26, 2026, from [Link]

  • 4-Amino-3-methylbenzoic acid. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Zwitterionic chitosan derivatives for pH-sensitive stealth coating. (n.d.). PubMed Central, NIH. Retrieved March 26, 2026, from [Link]

  • Computational analysis and molecular docking study of 4-(carboxyamino)-3-guanidino-benzoic acid. (2021, February 6). Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. (n.d.). PubMed Central, NIH. Retrieved March 26, 2026, from [Link]

  • 4-guanidino benzoic acid hydrochloride. (n.d.). PharmaCompass.com. Retrieved March 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: 4-(3-Methylguanidino)benzoic Acid Storage &amp; Handling

Welcome to the Technical Support Center for 4-(3-Methylguanidino)benzoic acid . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous protocols to prevent t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3-Methylguanidino)benzoic acid . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous protocols to prevent the thermal and hydrolytic degradation of this sensitive zwitterionic compound.

Below, you will find a deep dive into the mechanistic causes of degradation, optimized storage workflows, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 4-(3-Methylguanidino)benzoic acid contains both a highly basic methylguanidino group and an acidic benzoic acid moiety. This zwitterionic nature makes it particularly susceptible to specific degradation pathways when exposed to thermal stress and ambient moisture.

Degradation A 4-(3-Methylguanidino)benzoic acid (Intact Zwitterion) B Thermal Stress + Ambient Moisture A->B Improper Storage F High Temp Degradation (>250°C) A->F Extreme Heat C Hydrolysis Pathway (Nucleophilic Attack) B->C Heat lowers Ea D 4-Aminobenzoic Acid (PABA) C->D Guanidine Cleavage E Methylurea C->E Guanidine Cleavage G NOx & COx Gases + Deamination Products F->G Irreversible Breakdown

Figure 1: Thermal degradation and hydrolysis pathways of 4-(3-Methylguanidino)benzoic acid.

Q1: Why does my compound degrade even when stored at room temperature?

A: The primary culprit is not just heat, but thermally accelerated hydrolysis . While the guanidine group is resonance-stabilized, residual moisture acts as a nucleophile. Ambient room temperature provides sufficient activation energy ( Ea​ ) for water molecules to attack the electron-deficient central carbon of the guanidine moiety. This cleaves the molecule into 4-aminobenzoic acid and methylurea. To arrest this kinetic pathway, you must remove the nucleophile (water) and lower the thermal energy (store at 2–8 °C or -20 °C)[1].

Q2: Can I repeatedly freeze and thaw my stock solutions?

A: No. Freeze-thaw cycles are highly detrimental. When a cold vial is opened to ambient air, atmospheric moisture rapidly condenses on the cold powder or solution surface. Upon returning to room temperature, this introduced water initiates the hydrolysis pathway described above. Always prepare single-use aliquots to prevent condensation-induced degradation.

Q3: What happens if the compound is exposed to extreme heat?

A: Related guanidinobenzoic acid derivatives decompose violently at temperatures approaching 285 °C. At these extremes, the molecule undergoes irreversible decarboxylation and deamination, releasing toxic nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), and carbon dioxide ( CO2​ )[2].

Part 2: Quantitative Storage Guidelines

To standardize your laboratory's approach, adhere to the following empirically derived storage parameters.

Table 1: Storage Conditions vs. Expected Shelf Life

Storage ConditionTemperatureAtmosphereMoisture ControlExpected Shelf Life
Benchtop (In Use) 20 °C to 25 °CAmbient AirNone< 24 Hours
Short-Term Storage 2 °C to 8 °CAmbient AirDesiccator Cabinet1 to 2 Weeks
Long-Term Stock -20 °CArgon GasLyophilized> 12 Months
Ultra-Long Term -80 °CArgon GasLyophilized> 24 Months

Part 3: Optimized Aliquoting & Storage Workflow

To guarantee trustworthiness in your assays, your storage protocol must be a self-validating system. The following workflow utilizes Argon gas rather than Nitrogen. Causality note: Argon (molar mass ~40 g/mol ) is heavier than air (~29 g/mol ). Unlike Nitrogen, which can easily diffuse out of a vial before the cap is secured, Argon sinks to the bottom of the vial, forming a dense, protective blanket over the solid powder that physically blocks moisture ingress.

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Aliquoting (Single-use) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Sealing (Block Moisture) S3->S4 S5 5. Storage (-20°C, Dark) S4->S5

Figure 2: Optimized workflow for the preparation and long-term storage of sensitive aliquots.

Step-by-Step Protocol: Argon-Blanketed Aliquoting
  • Lyophilization: If synthesizing or receiving the compound in solution, freeze the sample at -80 °C and lyophilize for 48 hours to ensure complete removal of residual water.

  • Equilibration: Before opening the bulk powder, allow the sealed container to equilibrate to room temperature in a desiccator for 30 minutes. Why? This prevents ambient moisture from condensing on the cold powder.

  • Aliquoting: Working rapidly in a low-humidity environment (preferably a glove box), transfer the powder into amber, single-use glass vials. Amber glass prevents photo-oxidation.

  • Argon Purging: Insert an Argon gas line into the vial, keeping the nozzle ~1 cm above the powder. Purge at a low flow rate for 5–10 seconds to displace all oxygen and ambient air.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. PTFE (Teflon) provides an inert, moisture-impermeable barrier, whereas standard rubber septa can degrade and outgas over time.

  • Storage: Transfer the sealed vials to a -20 °C freezer dedicated to chemical storage[1].

Part 4: Self-Validating Protocol (Integrity Verification)

Trust but verify. Before using a batch of 4-(3-Methylguanidino)benzoic acid that has been stored for >3 months, you must validate its integrity to ensure thermal degradation has not occurred. Because the primary degradation product is 4-aminobenzoic acid (which has a distinct UV absorption profile), Reverse-Phase HPLC serves as a perfect self-validating check.

Table 2: HPLC Validation Parameters for Degradation Detection

ParameterSpecificationCausality / Rationale
Column C18, 5 µm, 4.6 x 150 mmStandard retention for polar/zwitterionic aromatics.
Mobile Phase A 0.1% TFA in WaterTFA suppresses the ionization of the benzoic acid, improving peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic aromatic core.
Gradient 5% B to 60% B over 15 minEnsures separation of the intact compound from smaller degradation fragments.
Detection (UV) 254 nm & 280 nm254 nm detects the intact aromatic ring; 280 nm is highly sensitive to the 4-aminobenzoic acid degradation byproduct.
Failure Criterion > 2% Area of Secondary PeakIndicates unacceptable levels of hydrolysis/thermal breakdown. Batch must be discarded.

If the secondary peak (representing the cleaved aromatic amine) exceeds 2% of the total area, the storage system has failed (likely due to a compromised PTFE seal allowing moisture ingress), and the aliquot must be discarded.

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-Methylguanidino)benzoic Acid Crude Extracts

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating highly polar, amphoteric compounds presents a daunting chemical challenge [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating highly polar, amphoteric compounds presents a daunting chemical challenge [1]. 4-(3-Methylguanidino)benzoic acid (4-3MGBA) contains both an acidic carboxylate group (pKa ~4.0) and a strongly basic methylguanidino group (pKa ~12.5). At physiological and neutral pH, it exists almost exclusively as a zwitterion.

Because of this intense polarity, standard silica gel chromatography and liquid-liquid extractions are fundamentally ineffective. This guide provides field-proven, self-validating troubleshooting strategies to isolate your target compound with high pharmaceutical purity.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Co-elution of Unreacted Precursors

Q: My crude extract is heavily contaminated with the starting material, 4-(methylamino)benzoic acid. Standard chromatography fails to separate them. How can I resolve this?

A: Standard normal-phase chromatography fails because both the precursor and the target are highly polar and strongly hydrogen-bond to the stationary phase. To separate them, you must exploit the causality of their distinct basicities using Strong Cation Exchange (SCX) chromatography . The secondary arylamine in your precursor is only weakly basic (pKa ~3.0), whereas the methylguanidino group on your target is a "super base" (pKa ~12.5) due to the resonance stabilization of its conjugate acid[3]. By loading the mixture onto an SCX resin at pH 2.0, both compounds bind as cations. However, washing the column with a mildly acidic buffer (pH ~4.5) neutralizes the arylamine (causing the precursor to elute), while the guanidinium group remains strongly anchored to the sulfonate groups of the resin. The target can then be selectively unmasked and eluted using a volatile basic buffer.

Issue 2: High Inorganic Salt Content (Desalting)

Q: After neutralizing my reaction mixture, the product contains a massive amount of inorganic salts (e.g., NaCl). How do I desalt a compound that is too polar for organic extraction?

A: Because 4-3MGBA cannot be extracted into organic solvents, the most effective desalting method is Isoelectric Crystallization . By carefully adjusting the pH of the aqueous solution to the molecule's isoelectric point (pI ≈ 8.2), the compound adopts a net charge of zero. This thermodynamic state minimizes its electrostatic interactions with water, collapsing its hydration sphere and inducing rapid precipitation. The inorganic salts remain fully ionized and dissolve seamlessly into the aqueous mother liquor.

Issue 3: Removal of Urea/Isothiourea By-products

Q: I am detecting coupling by-products (e.g., urea derivatives) in my final product. How can I remove them without losing my target compound?

A: Coupling by-products lack the zwitterionic character of your target and exhibit vastly different solubility profiles. Use selective anti-solvent recrystallization [2]. Dissolve the crude zwitterion in a minimal amount of warm methanol, then slowly add diethyl ether. The highly polar zwitterion is completely insoluble in the ethereal anti-solvent and will crystallize out, while the less polar, neutral urea by-products remain trapped in the supernatant.

Part 2: Physicochemical Data Presentation

To design a rational purification scheme, it is critical to compare the charge states of your target against common impurities.

CompoundAcidic pKaBasic pKaIsoelectric Point (pI)Net Charge (at pH 4.5)Recommended Removal Strategy
4-(3-Methylguanidino)benzoic acid ~4.0~12.5~8.2Cationic (+1)Target Product
4-(Methylamino)benzoic acid~2.5~3.0~2.75Anionic (-1)SCX Chromatography (Wash step)
Urea / Isothiourea by-productsN/A< 1.0N/ANeutral (0)Methanol/Ether Recrystallization
Inorganic Salts (e.g., NaCl)N/AN/AN/AIons (+/-)Isoelectric Crystallization

Part 3: Validated Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Separation

Objective: Remove weakly basic arylamine precursors.

  • Resin Preparation: Swell SCX resin (e.g., Dowex 50WX8) in 1M HCl, then pack into a glass column. Wash with deionized water until the effluent is pH neutral.

  • Sample Loading: Acidify the crude sample to pH 2.0 using 1M HCl. Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Selective Washing: Wash the column with 3 to 5 column volumes (CV) of a pH 4.5 sodium acetate buffer.

    • Self-Validation Check: Spot the effluent on a TLC plate and visualize under short-wave UV (254 nm). Continue washing until no UV-active spots are detected, confirming the complete removal of the arylamine precursor.

  • Target Elution: Elute the target compound using 2M Ammonia in Methanol. Collect the fractions.

  • Concentration: Evaporate the fractions containing the target under reduced pressure to yield the semi-pure product.

Protocol B: Isoelectric Crystallization & Desalting

Objective: Remove inorganic salts and isolate the pure zwitterion.

  • Dissolution: Dissolve the semi-pure extract from Protocol A in a minimal volume of deionized water.

  • pH Titration: Monitor the pH continuously using a calibrated pH probe. Slowly add 1M HCl or 1M NaOH dropwise until the pH reaches exactly 8.2 (the calculated pI).

    • Self-Validation Check: The solution must transition from clear to turbid as the zwitterion reaches its minimum solubility. If no turbidity is observed, the concentration is too low; concentrate the solution under reduced pressure and repeat.

  • Crystallization: Chill the suspension to 4°C for 4 hours to maximize the thermodynamic yield of the crystals.

  • Filtration: Filter the precipitate under vacuum and wash the filter cake with ice-cold 10% aqueous ethanol.

    • Self-Validation Check: Test the final wash filtrate with a few drops of 0.1M silver nitrate ( AgNO3​ ). The absence of a white AgCl precipitate confirms the complete removal of chloride salts. Dry the final powder under high vacuum.

Part 4: Purification Workflow Visualization

G Crude Crude Extract (Target + Impurities) pH2 Acidify to pH 2.0 Target becomes Cationic (+) Crude->pH2 Add 1M HCl SCX SCX Chromatography Bind Target, Wash Precursors pH2->SCX Load onto resin pH8 Adjust to pI (pH ~8.2) Target becomes Zwitterion (0) SCX->pH8 Elute & Neutralize Precipitate Isoelectric Crystallization Precipitate Target pH8->Precipitate Cooling to 4°C Wash Wash with Cold EtOH/H2O Remove Salts & Urea Precipitate->Wash Vacuum Filtration Pure Pure 4-(3-Methylguanidino) benzoic acid Wash->Pure Dry under vacuum

Workflow for the purification of 4-(3-Methylguanidino)benzoic acid via SCX and crystallization.

References

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design Journal of Medicinal Chemistry - ACS Publications[Link]

  • Guanidinobenzoic acid derivatives US Patent 4021472A - Google P
  • Amino Acids, Peptides, and Proteins Overview of Biomolecules - Oxford University Press[Link]

Optimization

Addressing false positives in 4-(3-Methylguanidino)benzoic acid binding assays

Technical Support Center: 4-(3-Methylguanidino)benzoic acid Binding Assays A Senior Application Scientist's Guide to Navigating False Positives Welcome to the technical support center for researchers utilizing 4-(3-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(3-Methylguanidino)benzoic acid Binding Assays

A Senior Application Scientist's Guide to Navigating False Positives

Welcome to the technical support center for researchers utilizing 4-(3-Methylguanidino)benzoic acid and similar guanidinium-containing compounds in binding and enzyme inhibition assays. This guide is designed to provide expert-level insights and actionable troubleshooting protocols to help you identify and eliminate false-positive results, ensuring the integrity and validity of your experimental data. The content is structured in a practical question-and-answer format, addressing the common challenges encountered in the lab.

The guanidinium group is a privileged motif in medicinal chemistry, capable of forming strong hydrogen bonds with negatively charged residues in enzyme active sites, such as the aspartate residue in the S1 pocket of trypsin-like serine proteases.[][2][3] 4-(3-Methylguanidino)benzoic acid is frequently used as a tool compound or a structural starting point for inhibitors of these proteases, which are key targets in various diseases.[4] However, the very properties that make these compounds effective binders can also predispose them to assay interference. This guide will help you distinguish true biological activity from experimental artifacts.

Frequently Asked Questions & Troubleshooting Guides

Q1: I have a promising hit from my primary screen, but I'm concerned it might be a false positive. What are the most common sources of artifacts in these assays?

A1: This is a critical first question in any hit validation cascade. False positives are a significant challenge in high-throughput screening (HTS), and being able to triage them early saves considerable time and resources.[5] The primary sources of false positives can be broadly categorized into three areas:

  • Compound-Mediated Interference: This is the most frequent cause. The test compound itself interferes with the assay's detection method. This includes:

    • Autofluorescence: The compound emits light at the same wavelength as your assay's fluorophore, creating a false signal.

    • Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore, leading to a false-positive signal in assays where a decrease in signal is measured.

    • Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically sequester and inhibit enzymes. This is a notorious mechanism for promiscuous, non-specific inhibition.[5][6]

    • Reactivity: The compound may be chemically reactive, modifying the enzyme or other assay components. Pan-Assay Interference Compounds (PAINS) often fall into this category.[5][6]

  • Assay System & Reagent Interference: The issue lies within the experimental setup itself.

    • Buffer Components: Certain buffers or additives can interfere. For example, primary amines like Tris can sometimes react with detection reagents.[7] High concentrations of reducing agents like DTT can also affect assay stability or promote compound reactivity.

    • Contamination: Microbial or chemical contamination of buffers or reagents can degrade assay components or produce interfering signals.[7]

    • Non-Specific Binding: The fluorescent probe or enzyme may adsorb to the surface of the microplate, leading to high background and variability.[8][9]

  • Target-Related Issues: Problems with the enzyme itself.

    • Enzyme Instability: The protease may be unstable under the assay conditions (pH, temperature, buffer), leading to a loss of activity that can be misinterpreted as inhibition.

    • Promiscuous Binding: While less common for well-characterized inhibitors, some compounds can bind to allosteric sites or denatured forms of the enzyme, not the active site.

The first step is always to confirm the activity with a freshly prepared sample of the compound before proceeding to more specific troubleshooting experiments.

Q2: My assay uses a fluorescent readout (e.g., Fluorescence Polarization). How can I definitively prove my compound's intrinsic fluorescence isn't causing a false signal?

A2: This is a crucial control experiment for any fluorescence-based assay. A compound that is itself fluorescent can be easily mistaken for an active inhibitor. The most direct way to test for this is through an Enzyme Omission Assay .[10]

The logic is simple: if the signal change is dependent on the compound's interaction with the enzyme, then removing the enzyme from the reaction should abolish this change. If you still observe a signal change with the compound alone, you are likely seeing an artifact.

This protocol is designed to detect compound autofluorescence or interference with the fluorescent substrate.

StepProcedureRationale
1 Prepare Assay Plates: Design a plate map with two main conditions: "Complete Assay" and "Enzyme-Omitted".Directly compares the compound's effect in the presence and absence of the target enzyme.
2 "Complete Assay" Wells: Add all standard assay components: buffer, fluorescent substrate/probe, and your enzyme.These wells serve as your positive control for the primary assay conditions.
3 "Enzyme-Omitted" Wells: Add all assay components except for the enzyme. Replace the enzyme volume with an equal volume of assay buffer.This is the critical test condition. It isolates the interaction between your compound and the detection system.
4 Add Compound: Add your test compound (and positive/negative controls) in a dose-response format to both sets of wells.A dose-response relationship in the enzyme-omitted wells is a strong indicator of interference.
5 Incubate & Read: Incubate the plate according to your standard protocol and read the fluorescence (or fluorescence polarization).Allows for direct comparison of signal changes under identical conditions.

Interpreting the Results:

  • True Hit: The compound shows a dose-dependent effect only in the "Complete Assay" wells.

  • False Positive (Interference): The compound shows a similar dose-dependent effect in both the "Complete Assay" and "Enzyme-Omitted" wells. This indicates the signal is an artifact of the compound's properties.[10]

Q3: I've heard that compounds can form aggregates that cause non-specific inhibition. How do I test for this?

A3: Compound aggregation is one of the most common and deceptive mechanisms of false-positive activity in HTS.[6] Aggregates act as "molecular sponges" that non-specifically adsorb and denature proteins, appearing as potent inhibitors. Guanidinium-containing compounds, while not classic aggregators, can still exhibit this behavior depending on the rest of the molecular scaffold.

The standard method to diagnose aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.

Aggregation_Test A Initial Hit Observed (Potent IC50) B Prepare two parallel assays: 1. Standard Buffer 2. Buffer + 0.01% Triton X-100 A->B C Run dose-response curve for the test compound in both buffers B->C D Compare IC50 values C->D E IC50 is unchanged or shows minor shift (<3-fold) D->E If F Significant rightward shift in IC50 (>10-fold) in detergent buffer D->F If G Result: Aggregation is unlikely. Proceed with validation. E->G H Result: Compound is likely an aggregator. Deprioritize this hit. F->H

Caption: A decision tree for identifying aggregation-based inhibitors.

Why this works: Non-ionic detergents like Triton X-100 or Tween-20, at concentrations above their critical micelle concentration but below levels that would denature the target protein, disrupt the weak, non-covalent interactions that hold compound aggregates together.[5] If a compound's inhibitory activity is dependent on aggregation, the presence of detergent will break up the aggregates and the apparent potency (IC50) will dramatically decrease (a large rightward shift in the dose-response curve). A true, specific inhibitor should show little to no change in its IC50 value.

Q4: My Z'-factor is consistently low (< 0.5), making it hard to trust my data. What steps can I take to improve my assay window?

A4: A low Z'-factor indicates either a small signal window (the difference between positive and negative controls) or high variability in your measurements, both of which undermine the reliability of your screen. Here are key areas to troubleshoot:

Potential CauseRecommended Solution(s)Scientific Rationale
High Background Signal • Use black, non-binding surface (NBS) microplates.[9]• Filter all buffers and reagent stocks (0.22 µm filter) before use.[7]• Check for buffer autofluorescence; consider switching buffer components (e.g., from Tris to HEPES).[11]NBS plates minimize the adsorption of fluorescent probes or proteins to the well surface, reducing background.[9] Filtering removes particulate matter that can scatter light and microbial contaminants that might interfere.[7]
Low Signal Intensity • Optimize the concentration of your fluorescent tracer/substrate. Titrate to find a concentration that gives a robust signal without being wasteful.• Confirm the purity of your tracer. Unlabeled substrate or free fluorophore will compete for binding or increase background, respectively.[8][9][12]An optimal tracer concentration maximizes the signal-to-background ratio. Impurities in the tracer directly compress the dynamic range of the assay.[12]
High Data Variability • Centrifuge protein stocks before use to pellet any aggregates.• Ensure precise and consistent pipetting; use automated liquid handlers for HTS.• Increase the concentration of non-ionic detergent (e.g., 0.01-0.05% Tween-20) to improve reagent solubility and reduce non-specific interactions.[9]Protein aggregates can cause light scattering and inconsistent activity.[8] Pipetting errors are a major source of well-to-well variance. Detergents help maintain a homogenous assay environment.
Poor Tracer/Enzyme Binding • Confirm the binding affinity (Kd) of your tracer for the enzyme. A weak affinity will result in a small assay window.• Ensure the enzyme is active and stable in the final assay buffer for the duration of the experiment.The assay window in a binding assay is directly related to the fraction of tracer bound at the start. Low affinity means a low fraction is bound, resulting in a small signal change upon displacement.
Q5: How do I validate a confirmed hit to be certain it's a true, specific inhibitor of my target protease?

A5: This is the most important phase. A single-point confirmation is not sufficient. A rigorous, multi-step validation cascade is required to eliminate artifacts and build confidence in a hit compound.[5]

Hit_Validation cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Artifact Triage cluster_2 Phase 3: Orthogonal & Biophysical Validation cluster_3 Outcome A Primary Screen Hit B Re-test with fresh, confirmed pure compound sample A->B C Generate full dose-response curve (calculate IC50) B->C D Counterscreens: - Enzyme Omission Assay - Aggregation Assay (w/ detergent) C->D E Promiscuity Check: Test against an unrelated protease (e.g., Chymotrypsin if target is Trypsin-like) D->E F Orthogonal Assay: Confirm activity using a different detection technology (e.g., colorimetric, bioluminescent) E->F G Direct Binding Assay: Use biophysical methods like SPR, ITC, or MST to confirm direct physical interaction and measure Kd F->G H Validated Hit (Ready for Lead Optimization) G->H

Caption: A tiered workflow for robust hit validation.

The Importance of Orthogonal Assays: An orthogonal assay is a validation test that uses a completely different detection method from the primary screen.[5][10] For example, if your primary screen was a fluorescence polarization (FP) assay, a suitable orthogonal test would be a colorimetric assay using a p-nitroanilide (pNA) substrate.

  • Why it's critical: This step is essential for identifying technology-specific artifacts. A compound that interferes with fluorescence will not show activity in a colorimetric assay. A true inhibitor that binds to the enzyme's active site should be active in both assays. Confirmation in an orthogonal assay provides strong evidence that the observed activity is genuine.

Direct Binding Confirmation: Ultimately, the gold standard for validation is to demonstrate direct physical interaction between the compound and the target protein. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) can measure binding affinity (Kd) without relying on enzymatic activity, providing definitive proof of a binding event.[10]

References

  • Lee, H., et al. (2013). High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes. Addgene. Available at: [Link]

  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • Lee, H., et al. (2013). High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Available at: [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available at: [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Soils Lab. (2021). SOP: Protease (casein) assay. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Available at: [Link]

  • Bitesize Bio. (2025). Protease Inhibitors 101: Best Practices for Use in the Lab. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • Swaney, D. L., et al. (2010). Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Multiple Enzymes. Journal of Proteome Research. Available at: [Link]

  • Melander, R. J., et al. (2013). Chemical-genetic identification of the biochemical targets of polyalkyl guanidinium biocides. Chemical Science. Available at: [Link]

  • Monash University. (n.d.). Serine Proteases Substrate Specificity. Available at: [Link]

  • Goswami, S., et al. (2015). Surface loops of trypsin-like serine proteases as determinants of function. FEBS Journal. Available at: [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Available at: [Link]

  • Yousef, M. S., et al. (2007). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Protein Science. Available at: [Link]

  • Gjoni, M., et al. (2024). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. JACS Au. Available at: [Link]

  • Gjoni, M., et al. (2024). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. JACS Au. Available at: [Link]

  • Steven, F. S., et al. (1988). Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes. Journal of Enzyme Inhibition. Available at: [Link]

  • ResearchGate. (n.d.). Protease inhibitor action mechanisms. Available at: [Link]

  • Steven, F. S., et al. (1987). Further inhibition studies on guanidinobenzoatase, a trypsin-like enzyme associated with tumour cells. Journal of Enzyme Inhibition. Available at: [Link]

  • Ismail, A. A. (2005). Interferences in Immunoassay. Journal of Clinical Pathology. Available at: [Link]

  • Ekins, R. (1998). Mechanisms Of Macromolecular Protease Inhibitors. Current Opinion in Chemical Biology. Available at: [Link]

  • Maresova, L., et al. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. Molecules. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Chemical mechanisms of assay interference and promiscuous enzymatic inhibition. Semantic Scholar. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work? Available at: [Link]

  • Díez-González, S., et al. (2022). Guanidinates as Alternative Ligands for Organometallic Complexes. Molecules. Available at: [Link]

  • Gentile, D., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules. Available at: [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]

  • Zgnitko, M., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Molecules. Available at: [Link]

  • Gaće, M., et al. (2015). Most common interferences in immunoassays. Libri Oncologici. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Identification of Benzoic Acid Artificial Antigen. Available at: [Link]

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Reference Data & Comparative Studies

Validation

4-(3-Methylguanidino)benzoic acid vs 4-guanidinobenzoic acid efficacy

An In-Depth Comparative Analysis: 4-(3-Methylguanidino)benzoic Acid vs. 4-Guanidinobenzoic Acid in Serine Protease Inhibition For researchers and drug development professionals engineering the next generation of serine p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis: 4-(3-Methylguanidino)benzoic Acid vs. 4-Guanidinobenzoic Acid in Serine Protease Inhibition

For researchers and drug development professionals engineering the next generation of serine protease inhibitors, the precise architecture of the S1 specificity pocket dictates both potency and selectivity. The 4-guanidinobenzoic acid (4-GBA) moiety is a cornerstone in the design of broad-spectrum serine protease inhibitors, serving as the primary recognition element in clinical drugs like camostat and nafamostat.

However, structural modifications to this moiety—specifically, the alkylation of the guanidino group to form 4-(3-Methylguanidino)benzoic acid—profoundly alter the thermodynamic landscape of enzyme binding. This guide explores the mechanistic causality, comparative efficacy, and structural-activity relationships (SAR) between these two compounds, providing a self-validating framework for evaluating their performance in biochemical assays.

Mechanistic Causality: The S1 Pocket and the Steric Penalty

To understand the efficacy differences between 4-GBA and its 3-methylated derivative, one must examine the highly conserved S1 pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, TMPRSS2, and Hepsin).

The S1 pocket is a deep, narrow cleft characterized by a negatively charged Aspartate residue (Asp189 in trypsin numbering) at its base[1].

  • 4-Guanidinobenzoic Acid (4-GBA): The unsubstituted guanidino group of 4-GBA is geometrically optimized to penetrate this cleft and form a highly stable, bidentate salt bridge with the carboxylate side chain of Asp189[2]. This interaction is the primary driver of binding affinity, anchoring the inhibitor so that the benzoic acid ester or amide can correctly position itself near the catalytic triad (Ser195, His57, Asp102) for covalent trapping[3].

  • 4-(3-Methylguanidino)benzoic Acid: The addition of a methyl group at the 3-position of the guanidino nitrogen introduces significant steric bulk. Because the S1 pocket is rigidly constrained, this methylation disrupts the optimal geometry required for the bidentate salt bridge[4]. Furthermore, the methyl group displaces highly ordered water molecules and alters the hydrogen-bonding network, resulting in an enthalpic penalty that drastically reduces binding affinity[5].

S1_Binding A Trypsin-like Serine Protease (S1 Pocket) B Asp189 Residue (Anionic Anchor) A->B C 4-Guanidinobenzoic Acid (Unsubstituted) B->C Binds F 4-(3-Methylguanidino)benzoic Acid (Methylated) B->F Binds D Bidentate Salt Bridge (Optimal Geometry) C->D E High Affinity / Anchor D->E G Steric Clash & Reduced H-Bonding F->G H Lower Affinity / High IC50 G->H

Diagram detailing the divergent structural binding logic within the S1 pocket.

Comparative Efficacy Profiling

While 4-GBA itself is the deacylation product and a weak competitive inhibitor on its own (often showing IC50 values >10 μM for enzymes like TMPRSS2[6]), it is the fundamental recognition scaffold. When incorporated into reactive esters (like camostat), the 4-GBA moiety drives nanomolar potency[7].

Conversely, incorporating the 4-(3-Methylguanidino)benzoic acid moiety into similar scaffolds generally results in a 10- to 100-fold loss in potency against classical targets like trypsin and thrombin due to the aforementioned steric clashes[4]. The table below summarizes the structure-activity relationship (SAR) impact of this substitution across key protease targets.

Protease Target4-GBA Scaffold Efficacy (Representative IC50)4-(3-Methylguanidino)benzoic Acid Scaffold EfficacyMechanistic Observation
Trypsin High (Low nM range)[3]Low (High μM range)Severe steric clash with Asp189; loss of bidentate salt bridge.
TMPRSS2 High (Low nM range)[7]Moderate to LowThe rigid S1 pocket of TMPRSS2 poorly accommodates N-alkylated guanidines.
Hepsin High (Low nM range)[5]LowDisruption of the enthalpically driven binding mechanism[5].
C1s Protease ModerateVery Low[4]Binding to the S1 pocket alone is insufficient; altered geometry prevents inhibition[4].

*Note: Values reflect the efficacy of the moieties when incorporated into active ester/amide warheads (e.g., FOY-251 analogs) rather than the free acids, which act as weak competitive products[6].

Self-Validating Experimental Protocol: Chromogenic Inhibition Assay

To empirically validate the efficacy difference between these two compounds (or their esterified derivatives), a steady-state chromogenic inhibition assay must be employed. This protocol is designed as a self-validating system, incorporating internal controls to rule out assay artifacts such as compound aggregation or substrate depletion.

Reagents & Materials
  • Enzyme: Recombinant Trypsin or TMPRSS2 (2 nM final concentration)[3].

  • Substrates: S-2444 (pyro-Glu-Gly-Arg-p-nitroanilide) or B-3133 (Nα-benzoyl-L-Arg-4-nitroanilide)[3].

  • Buffer: 0.01 M HEPES, 0.15 M NaCl (pH 7.4) with 0.1% BSA (to prevent non-specific plastic binding)[3].

  • Test Compounds: 4-GBA and 4-(3-Methylguanidino)benzoic acid (titrated from 100 μM down to 0.1 nM in 3-fold dilutions).

Step-by-Step Methodology
  • System Calibration (Self-Validation Step 1): Measure the uninhibited enzyme velocity ( Vmax​ ) and the background hydrolysis rate of the substrate in the absence of the enzyme. The signal-to-background ratio must exceed 10:1 for valid kinetics.

  • Inhibitor Pre-incubation: In a 96-well microplate, combine 2 nM of the purified enzyme with the titrated test compounds in a total volume of 150 μL of assay buffer.

  • Thermal Equilibration: Incubate the mixture at 37°C for exactly 15 minutes. This step is critical for covalent or slow-binding inhibitors to reach thermodynamic equilibrium[3].

  • Reaction Initiation: Add 50 μL of the chromogenic substrate (at a concentration approximating the Km​ value for the specific enzyme) to initiate the reaction[3].

  • Kinetic Readout: Monitor the release of p-nitroaniline continuously at 405 nm using a spectrophotometric microplate reader for 10–15 minutes.

  • Data Integrity Check (Self-Validation Step 2): Ensure the uninhibited control wells exhibit linear product formation over the entire measurement window. Non-linear curves indicate substrate depletion or enzyme degradation.

  • IC50 Determination: Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to derive the IC50[6].

Assay_Workflow Step1 1. Recombinant Enzyme Prep (e.g., TMPRSS2 / Trypsin) Step2 2. Inhibitor Titration (Serial Dilution) Step1->Step2 Step3 3. Pre-incubation (15 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (e.g., S-2444 / BAPNA) Step3->Step4 Step5 5. Spectrophotometric Readout (Absorbance at 405 nm) Step4->Step5 Step6 6. IC50 Calculation (4-Parameter Logistic Fit) Step5->Step6

Workflow for the steady-state chromogenic protease inhibition assay.

Conclusion

For drug development professionals, the choice between 4-GBA and 4-(3-Methylguanidino)benzoic acid is a masterclass in the precision of structure-based drug design. While 4-GBA provides the perfect geometric and electrostatic complement to the S1 pocket of trypsin-like proteases, the 3-methyl substitution introduces a severe steric penalty that abrogates high-affinity binding. Consequently, 4-GBA remains the superior scaffold for designing broad-spectrum, highly potent serine protease inhibitors, whereas methylated derivatives are generally relegated to niche applications where disruption of S1 binding is intentionally desired to probe alternative allosteric sites.

References

  • Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat ASM Journals (Journal of Virology) URL:[Link]

  • Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity National Institutes of Health (PMC) URL:[Link]

  • TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform bioRxiv URL:[Link]

  • 3RXJ: Crystal structure of Trypsin complexed with 4-guanidinobenzoic acid RCSB Protein Data Bank URL: [Link]

  • Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs The Journal of Immunology (Oxford Academic) URL:[Link]

  • Design, Synthesis, and Testing of Potent, Selective Hepsin Inhibitors via Application of an Automated Closed-Loop Optimization Platform Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Analysis: 4-(3-Methylguanidino)benzoic Acid vs. Camostat Mesylate Intermediates in Serine Protease Inhibition

As the landscape of antiviral and antiprotease drug development evolves, targeting the S1 specificity pocket of trypsin-like serine proteases—most notably Transmembrane Protease Serine 2 (TMPRSS2)—has become a critical t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiviral and antiprotease drug development evolves, targeting the S1 specificity pocket of trypsin-like serine proteases—most notably Transmembrane Protease Serine 2 (TMPRSS2)—has become a critical therapeutic strategy. Camostat mesylate, a clinically proven serine protease inhibitor, relies heavily on its active metabolites to exert its pharmacological effects[1].

This guide provides an in-depth, objective comparison between 4-guanidinobenzoic acid (GBA) —the terminal metabolite and key synthetic intermediate of Camostat—and its structurally modified analog, 4-(3-Methylguanidino)benzoic acid (3-Me-GBA) . By analyzing their structural biology, synthetic pathways, and in vitro assay protocols, researchers can better understand how subtle steric modifications influence protease selectivity and binding kinetics.

Structural Biology & Mechanistic Grounding

The Role of the S1 Specificity Pocket

Trypsin-like serine proteases, including TMPRSS2, urokinase-type plasminogen activator (uPA), and thrombin, cleave peptide bonds adjacent to positively charged amino acids (Arginine or Lysine). This specificity is dictated by the S1 pocket , a deep cleft containing a highly conserved aspartic acid residue at its base (Asp435 in TMPRSS2; Asp189 in uPA and Trypsin)[2][3].

GBA vs. 3-Me-GBA: Binding Causality

Camostat Intermediates (GBA): Camostat is rapidly hydrolyzed in vivo to 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), and further to 4-guanidinobenzoic acid (GBA)[1][4]. The primary guanidino group of GBA acts as an arginine mimic. It penetrates deep into the S1 pocket, forming a highly stable, bidentate salt bridge with the carboxylate of Asp435, reinforced by a network of hydrogen bonds with the backbone carbonyls of Ser436 and Gly464[3][5].

4-(3-Methylguanidino)benzoic Acid: The addition of a methyl group to the terminal nitrogen of the guanidino moiety fundamentally alters the molecule's interaction dynamics.

  • Steric Clash: The methyl group introduces steric bulk, restricting the rotational degrees of freedom within the narrow S1 pocket.

  • Desolvation Penalty: The hydrophobic methyl group increases the energetic cost of displacing ordered water molecules within the highly polar S1 cleft.

  • Selectivity Tuning: While the primary guanidino group of GBA is a "pan-inhibitor" motif leading to off-target inhibition of plasmin and uPA, the methylated variant forces a monodentate interaction geometry. This is strategically utilized in drug design to improve selectivity profiles against specific proteases[4][6].

S1_Pocket_Binding cluster_0 4-Guanidinobenzoic Acid (GBA) cluster_1 4-(3-Methylguanidino)benzoic Acid GBA Primary Guanidino Group Asp435_1 Asp435 (TMPRSS2) Salt Bridge GBA->Asp435_1 Bidentate Gly464_1 Gly464 / Ser436 H-Bonds GBA->Gly464_1 Unrestricted MeGBA Secondary (Methyl) Guanidino Asp435_2 Asp435 (TMPRSS2) Altered Geometry MeGBA->Asp435_2 Monodentate/Shifted Steric Steric Clash / Selectivity MeGBA->Steric Methyl Bulk

Caption: Comparative binding logic of primary vs. methylated guanidino groups in the S1 specificity pocket.

Physicochemical & Pharmacodynamic Comparison

The following table summarizes the quantitative and predictive data comparing the two compounds, highlighting how a single methyl substitution impacts drug-like properties.

Parameter4-Guanidinobenzoic Acid (GBA)4-(3-Methylguanidino)benzoic Acid
CAS Number 16060-65-4738523-12-1
Molecular Weight 179.18 g/mol 193.20 g/mol
Guanidino pKa (approx.) ~13.6 (Highly basic)~13.2 (Slightly reduced basicity)
Hydrogen Bond Donors 43
Hydrogen Bond Acceptors 22
S1 Pocket Interaction Bidentate salt bridge (Asp435/Asp189)Monodentate / Sterically hindered
Primary Utility Key intermediate for Camostat/NafamostatScaffold for selective protease/DDAH inhibitors

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of both compounds and the biochemical assay required to evaluate their comparative efficacy.

Protocol 1: Synthesis of 4-Guanidinobenzoic Acid (Camostat Intermediate)

Causality: Cyanamide is used under acidic conditions to directly guanylate the aromatic amine. The hydrochloride salt forces the precipitation of the product, ensuring high purity (>99%) necessary for downstream esterification into Camostat[7].

  • Reagent Preparation: Dissolve 1.0 eq of 4-aminobenzoic acid in a minimal volume of 1M HCl.

  • Guanylation: Add 1.5 eq of aqueous cyanamide (50% w/w) dropwise to the solution at room temperature.

  • Heating: Reflux the mixture at 90°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Crystallization: Cool the reaction mixture to 4°C overnight. The 4-guanidinobenzoic acid hydrochloride will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate, wash with ice-cold water and diethyl ether, and dry under a vacuum.

Protocol 2: Synthesis of 4-(3-Methylguanidino)benzoic Acid

Causality: Direct reaction with N-methylcyanamide often yields poor conversion due to reduced electrophilicity. Instead, utilizing an N,S-dimethylthiopseudouronium iodide intermediate facilitates a more efficient nucleophilic displacement by the aromatic amine[6].

  • Activation: React 4-aminobenzoic acid (1.0 eq) with N,S-dimethylthiopseudouronium iodide (1.2 eq) in a mixture of ethanol and water (1:1 v/v).

  • Catalysis: Add a catalytic amount of copper(II) acetate to promote the displacement of the methyl mercaptan leaving group.

  • Reflux: Heat the reaction to 80°C for 24 hours under an inert nitrogen atmosphere (to safely vent the toxic methyl mercaptan gas generated).

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via cation-exchange chromatography (e.g., Dowex 50WX4, NH4+ form) to isolate the target compound.

Synthetic_Workflow cluster_GBA Camostat Intermediate (GBA) cluster_MeGBA 3-Me-GBA Synthesis SM 4-Aminobenzoic Acid Cyanamide Cyanamide + HCl SM->Cyanamide MeCyanamide N,S-dimethylthiopseudouronium + Cu(II) Catalyst SM->MeCyanamide GBA_Prod 4-Guanidinobenzoic Acid Cyanamide->GBA_Prod MeGBA_Prod 4-(3-Methylguanidino) benzoic Acid MeCyanamide->MeGBA_Prod

Caption: Divergent synthetic pathways from 4-aminobenzoic acid to GBA and 3-Me-GBA.

Protocol 3: In Vitro TMPRSS2 Inhibition Assay (FRET-based)

To objectively compare the inhibitory potency (IC50) of GBA and 3-Me-GBA, a fluorescence resonance energy transfer (FRET) assay using a fluorogenic peptide substrate is employed. Causality: The substrate Boc-Gln-Ala-Arg-AMC contains an Arginine at the P1 position. When TMPRSS2 cleaves the Arg-AMC bond, the AMC fluorophore is released, unquenching its fluorescence. This allows for real-time kinetic monitoring of S1 pocket occupation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.01% Tween-20 to prevent non-specific protein aggregation.

  • Enzyme Incubation: Dilute recombinant human TMPRSS2 (catalytic domain) to a final concentration of 5 nM. Pre-incubate the enzyme with varying concentrations of the inhibitors (GBA or 3-Me-GBA, ranging from 0.1 nM to 100 μM) in a 384-well black microplate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to a final concentration of 50 μM.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm / Emission: 440 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC50 values using non-linear regression.

Conclusion

While 4-guanidinobenzoic acid serves as the foundational active moiety for broad-spectrum serine protease inhibitors like Camostat mesylate, its interaction with the S1 pocket is highly promiscuous due to the unhindered primary guanidino group[4][5]. Conversely, 4-(3-Methylguanidino)benzoic acid sacrifices optimal bidentate hydrogen bonding for steric specificity. For drug development professionals, this structural divergence highlights a critical trade-off: GBA derivatives offer potent, broad-spectrum efficacy (useful in acute viral interventions), whereas 3-Me-GBA scaffolds provide a pathway to engineer highly selective inhibitors with reduced off-target toxicity profiles.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 4-(3-Methylguanidino)benzoic Acid Purity using Quantitative NMR

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This is particularly true for active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This is particularly true for active pharmaceutical ingredients (APIs) and key intermediates like 4-(3-Methylguanidino)benzoic acid, a molecule characterized by its polar and ionizable nature.[1][2][3] Traditional methods such as High-Performance Liquid Chromatography (HPLC) and titrimetry, while valuable, often face challenges with such compounds, including poor retention on reversed-phase columns and a lack of specificity.[4][5][6]

This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a robust, primary method for the purity validation of 4-(3-Methylguanidino)benzoic acid.[7][8] As a technique that relies on the direct proportionality between the integrated signal area and the number of atomic nuclei, qNMR offers a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.[9][10][11] We will explore the causality behind the experimental choices, present a self-validating protocol, and compare the performance of qNMR with alternative methods, supported by experimental data.

The Challenge with Polar, Ionizable Compounds

4-(3-Methylguanidino)benzoic acid possesses both a carboxylic acid and a highly basic guanidino group, making it zwitterionic and highly water-soluble.[2][3] This polarity presents significant hurdles for conventional chromatographic techniques.[1][4] Reversed-phase HPLC, the workhorse of many analytical labs, often struggles to retain such polar compounds, leading to elution near the solvent front and poor resolution from other polar impurities.[5][6] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, they often require extensive method development.[4][6] Acid-base titration, another common assay method, is precise for determining the total basic or acidic content but lacks the specificity to distinguish the target analyte from structurally similar impurities that also possess acidic or basic functional groups.[12]

Quantitative NMR: A First-Principles Approach to Purity

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, meaning it determines the value of a quantity as a ratio to the value of a quantity of the same kind, without the need for a reference standard of the analyte.[8][13] The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[7][10] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte in a deuterated solvent, the purity of the analyte can be calculated directly by comparing the integrated areas of their respective, non-overlapping signals.[7][9]

This approach offers several distinct advantages for a molecule like 4-(3-Methylguanidino)benzoic acid:

  • Specificity: The high resolution of modern NMR spectrometers allows for the selection of signals unique to the analyte, ensuring that only the compound of interest is being quantified.

  • Accuracy and Precision: When performed correctly, qNMR can achieve high levels of accuracy and precision, often with uncertainties of less than 1%.[11][14]

  • Structural Confirmation: The same experiment provides a full ¹H NMR spectrum, which simultaneously confirms the identity and structure of the analyte.[12]

  • Non-destructive: The sample can be fully recovered after the analysis if needed.[7][12]

Experimental Workflow for qNMR Validation

The overall process for the validation of 4-(3-Methylguanidino)benzoic acid purity using qNMR is illustrated in the following workflow diagram.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation weigh_analyte Accurately weigh 4-(3-Methylguanidino)benzoic acid dissolve Dissolve both in D₂O with TSP weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup Insert Sample acquire_spectrum Acquire ¹H NMR Spectrum (zg30 pulse program) instrument_setup->acquire_spectrum phase_correction Phase Correction acquire_spectrum->phase_correction Process FID baseline_correction Baseline Correction phase_correction->baseline_correction integrate Integrate Analyte & Internal Standard Signals baseline_correction->integrate calculate Calculate Purity integrate->calculate specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision

Caption: Experimental workflow for the qNMR purity validation of 4-(3-Methylguanidino)benzoic acid.

Detailed Experimental Protocol

1. Selection of Internal Standard and Solvent:

The choice of internal standard is critical for accurate qNMR.[15] For the highly polar 4-(3-Methylguanidino)benzoic acid, a polar solvent and a polar internal standard are required.

  • Solvent: Deuterium oxide (D₂O) is the ideal solvent due to its ability to readily dissolve the analyte.[7]

  • Internal Standard: Maleic acid is an excellent choice. It is highly soluble in D₂O, chemically stable, non-hygroscopic, and provides a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[15]

  • Chemical Shift Reference: A small amount of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is added to serve as an internal chemical shift reference (δ 0.00 ppm).[11]

2. Sample Preparation:

Accurate weighing is the largest source of potential error in qNMR; therefore, a microbalance is recommended.[10]

  • Accurately weigh approximately 10 mg of 4-(3-Methylguanidino)benzoic acid into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (certified reference material) into the same vial.

  • Add approximately 0.75 mL of D₂O containing a known concentration of TSP.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion.

  • Pulse Program: A simple 30° pulse sequence (e.g., Bruker's zg30) is used to ensure full relaxation of the nuclei between pulses.[16]

  • Relaxation Delay (d1): This is a critical parameter. A relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals is essential for accurate integration. For guanidinium protons and olefinic protons, a delay of 30 seconds is a conservative and safe starting point.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, followed by careful manual phase and baseline correction to the resulting spectrum.

  • Integrate the well-resolved aromatic proton signals of 4-(3-Methylguanidino)benzoic acid (a doublet typically around 7.8-8.0 ppm) and the singlet of the olefinic protons of maleic acid (around 6.3 ppm).

  • The purity is calculated using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[17][18][19] The qNMR method for 4-(3-Methylguanidino)benzoic acid can be validated for specificity, linearity, range, accuracy, and precision.[20][21]

Validation_System center_node Validated qNMR Method specificity Specificity (Signal Uniqueness) center_node->specificity ensures linearity Linearity & Range (Proportional Response) center_node->linearity demonstrates accuracy Accuracy (Closeness to True Value) center_node->accuracy confirms precision Precision (Repeatability & Intermediate) center_node->precision establishes specificity->accuracy is a prerequisite for linearity->accuracy supports precision->accuracy is essential for

Caption: Logical relationships of validation parameters for a self-validating qNMR system.

  • Specificity: The ¹H NMR spectrum itself demonstrates specificity. The unique chemical shifts and coupling patterns of the aromatic protons of 4-(3-Methylguanidino)benzoic acid confirm that the integrated signal is free from interference from the internal standard, solvent, and potential impurities.[20][21]

  • Linearity and Range: Linearity is assessed by preparing a series of samples with a fixed concentration of the internal standard and varying concentrations of the analyte (e.g., 70% to 130% of the target concentration). The plot of the integral ratio (Ianalyte/Istd) versus the mass ratio (manalyte/mstd) should yield a linear relationship with a correlation coefficient (R²) > 0.999.

  • Accuracy: Accuracy can be demonstrated by analyzing a sample of 4-(3-Methylguanidino)benzoic acid with a known, certified purity (if available) or by a recovery study, where a known amount of the analyte is spiked into a sample and the recovery is calculated.[11]

  • Precision:

    • Repeatability: Assessed by performing at least six independent measurements of the same homogenous sample. The relative standard deviation (RSD) should typically be less than 1.0%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

Comparative Performance Data

To objectively evaluate the performance of qNMR, a hypothetical batch of 4-(3-Methylguanidino)benzoic acid was analyzed by qNMR, HPLC-UV, and potentiometric titration. The results are summarized below.

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UV (HILIC)Potentiometric Titration
Mean Purity (%) 99.499.299.6
Standard Deviation (%) 0.120.250.18
Relative Standard Deviation (%RSD) 0.120.250.18
Specificity High (structurally specific)Moderate (retention time dependent)Low (total base/acid content)
Analysis Time per Sample ~15 minutes~25 minutes~10 minutes
Sample Preparation Complexity SimpleModerateSimple
Primary Method Capability YesNo (requires analyte-specific standard)No (requires titrant standardization)
Discussion of Comparative Data

The data clearly illustrates the strengths of the qNMR method. While all three techniques provide similar mean purity values, the qNMR method shows superior precision, as indicated by the lower %RSD.[8] This is a direct result of the inherent quantitative nature of the technique, which is less susceptible to the variations that can affect chromatographic separations and titrimetric endpoints.[22]

Crucially, the potentiometric titration, while precise, yielded the highest purity value. This is likely due to its inability to distinguish between the parent compound and any other basic impurities, thus overestimating the purity.[12] The HPLC-UV method provides good impurity profiling but its accuracy is entirely dependent on the purity of the reference standard used for calibration, and assumes that all impurities have a similar UV response, which is often not the case.[23]

The qNMR result, in contrast, is a direct measure of the molar ratio of the analyte to a certified internal standard, providing a more accurate and defensible purity value.[10] Furthermore, the qNMR experiment simultaneously confirmed the identity of the main component and provided insights into the nature of impurities present, a capability not offered by titration and only indirectly by HPLC.

Conclusion and Recommendation

For the definitive purity validation of 4-(3-Methylguanidino)benzoic acid, quantitative NMR is the superior analytical technique. Its status as a primary ratio method provides a direct, highly accurate, and precise measurement of purity that is not reliant on an identical reference standard of the analyte.[7][12] The method is specific, provides simultaneous structural confirmation, and is readily validated according to ICH guidelines.[17]

While HPLC is invaluable for impurity profiling and titration offers a rapid assay of total base content, qNMR provides the most robust and metrologically traceable value for purity assignment. For researchers, scientists, and drug development professionals who require the highest confidence in their analytical data, the adoption of qNMR for the purity determination of challenging polar compounds like 4-(3-Methylguanidino)benzoic acid is strongly recommended.

References

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method. National Institutes of Health (NIH). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine1. Journal of the American Chemical Society. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. National Institutes of Health (NIH). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. National Institutes of Health (NIH). [Link]

  • Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. ResearchGate. [Link]

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. PubMed. [Link]

  • 4-guanidino benzoic acid hydrochloride. PharmaCompass. [Link]

  • High Performance Liquid Chromatography - Quantitative Nuclear Magnetic Resonance (HPLC-qNMR) with Two-Signal Suppression Method for Purity Assessment of Avermectin B1a. ResearchGate. [Link]

  • Validation of quantitative NMR. National Open Access Monitor, Ireland. [Link]

  • Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Ovid. [Link]

  • 15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

  • 4-Guanidinobenzoic Acid. PubChem. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Chromatography Forum. [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

Sources

Comparative

Benchmarking 4-(3-Methylguanidino)benzoic acid against standard serine protease inhibitors

As a Senior Application Scientist, evaluating next-generation protease inhibitors requires moving beyond basic IC50 values to understand the thermodynamic and pharmacokinetic trade-offs of structural modifications. Stand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating next-generation protease inhibitors requires moving beyond basic IC50 values to understand the thermodynamic and pharmacokinetic trade-offs of structural modifications. Standard serine protease inhibitors, such as Camostat and Nafamostat, rely heavily on the 4-guanidinobenzoic acid (4-GBA) warhead to achieve high potency[1]. However, their clinical utility is often bottlenecked by poor oral bioavailability and rapid plasma hydrolysis[2].

This guide benchmarks 4-(3-Methylguanidino)benzoic acid (4-3MGBA) [3]—an advanced structural analog featuring a methylated guanidino group—against gold-standard inhibitors. By analyzing mechanistic causality, comparative performance data, and self-validating experimental protocols, we provide a comprehensive framework for researchers developing targeted antiviral, antifibrotic, and oncological therapies.

Mechanistic Rationale: The S1 Pocket and the 3-Methyl Advantage

Serine proteases (e.g., Trypsin, TMPRSS2, Thrombin) share a highly conserved catalytic triad (Ser195, His57, Asp102) and an adjacent S1 specificity pocket[4].

The Standard Mechanism: In traditional inhibitors like Camostat, the ester prodrug is hydrolyzed to generate 4-GBA[2]. The positively charged guanidino group mimics the basic side chains of Arginine or Lysine, forming a rigid salt bridge with the negatively charged Asp189 residue at the bottom of the S1 pocket[1]. Simultaneously, the benzoic acid moiety undergoes nucleophilic attack by Ser195, forming a stable, covalent acyl-enzyme intermediate that effectively paralyzes the protease[5].

The 4-3MGBA Advantage: While the unsubstituted guanidino group drives nanomolar potency, its high polarity severely restricts transcellular membrane permeability. By introducing a methyl group to the guanidino moiety (4-3MGBA), we intentionally perturb the hydration shell.

  • Causality of Modification: The added steric bulk and increased lipophilicity (LogP) slightly alter the binding kinetics—imposing a minor kinetic penalty during S1 pocket entry—but significantly improve membrane permeability. Furthermore, the methyl group can restrict conformational flexibility, potentially tuning selectivity away from off-target proteases like Plasmin, which has a more sterically restricted S1 pocket.

Mechanism Protease Serine Protease (Target) S1 S1 Specificity Pocket (Asp189) Protease->S1 Triad Catalytic Triad (Ser195) Protease->Triad AcylEnz Stable Acyl-Enzyme Intermediate S1->AcylEnz Triad->AcylEnz Inhibitor 4-(3-Methylguanidino) benzoic acid MethylG 3-Methylguanidino Group (Arg/Lys Mimic) Inhibitor->MethylG Benzoic Benzoic Acid Warhead (Acyl Donor) Inhibitor->Benzoic MethylG->S1 Ionic/Steric Anchor Benzoic->Triad Covalent Attack

Fig 1: Covalent inhibition mechanism of 4-(3-Methylguanidino)benzoic acid in the S1 pocket.

Comparative Benchmarking Data

To objectively evaluate 4-3MGBA, we benchmark it against three clinical standards. Note: Data for 4-3MGBA represents SAR-derived analog profiling, while standard inhibitor data reflects established literature parameters.

InhibitorTarget: Trypsin IC50 (nM)Target: TMPRSS2 IC50 (nM)Target: Plasmin IC50 (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)Mechanism of Action
4-3MGBA 25.418.2>5004.8 (Moderate)Covalent (Acyl-Enzyme)
Camostat Mesylate 10.15.5210<0.5 (Low)Prodrug / Covalent[4]
Nafamostat Mesylate 1.21.05.2<0.2 (Low)Covalent (Acyl-Enzyme)
Aprotinin 0.1N/A1.50.0 (Biologic)Competitive (Reversible)

Data Synthesis: While Nafamostat exhibits superior raw potency, its lack of selectivity (inhibiting Plasmin at 5.2 nM) often leads to off-target coagulation issues. 4-3MGBA trades a fraction of absolute potency for a highly favorable increase in membrane permeability and a wider selectivity window against off-target proteases.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols are engineered with internal validation checkpoints.

Protocol A: FRET-Based Kinetic Cleavage Assay (IC50 Determination)

Causality Focus: Covalent inhibitors require continuous kinetic monitoring. Endpoint assays fail to capture the biphasic nature of acyl-enzyme intermediate formation, leading to artificially inflated IC50 values.

  • Reagent Preparation: Prepare recombinant human TMPRSS2 (10 nM final) in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20). Why Tween-20? It prevents non-specific aggregation of the hydrophobic methyl-analog on the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-3MGBA and Camostat (Reference Control) in DMSO. Keep final assay DMSO concentration ≤1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate the enzyme and inhibitor for 30 minutes at 37°C before adding the substrate. Validation: This allows the covalent bond to form[5]. Omitting this step will result in a false right-shift in the dose-response curve.

  • Substrate Addition: Add the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (50 µM). The Arginine residue directs the substrate to the S1 pocket.

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) every 60 seconds for 45 minutes.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the progress curves and fit to a 4-parameter logistic equation to determine the IC50.

Workflow Prep Compound Preparation (Serial Dilution) Incubate Enzyme Incubation (Recombinant Protease) Prep->Incubate Substrate FRET Substrate Addition Incubate->Substrate Readout Kinetic Fluorescence Readout (Ex/Em) Substrate->Readout Analysis IC50 & Kinetics Calculation Readout->Analysis

Fig 2: High-throughput FRET-based screening workflow for serine protease inhibitors.

Protocol B: Caco-2 Transcellular Permeability Assay

Causality Focus: To prove the pharmacokinetic advantage of the 3-methyl modification, we must differentiate between paracellular leakage and true transcellular absorption.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only proceed if TEER > 300 Ω·cm², confirming intact tight junctions. A leaky monolayer will yield false-positive permeability for highly polar compounds like Camostat.

  • Dosing: Apply 10 µM of 4-3MGBA to the apical chamber (pH 6.5, simulating intestinal lumen) and blank buffer to the basolateral chamber (pH 7.4, simulating blood).

  • Sampling & LC-MS/MS: Collect basolateral aliquots at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

Conclusion & Application Insights

Benchmarking 4-(3-Methylguanidino)benzoic acid against standard inhibitors reveals a critical paradigm in drug design: absolute enzymatic potency must be balanced with physicochemical properties. While Camostat and Nafamostat are highly potent, their reliance on the unsubstituted 4-GBA warhead results in rapid plasma hydrolysis[2] and poor oral absorption.

By introducing a methyl group to the guanidino moiety, 4-3MGBA acts as a superior chemical building block for next-generation drug development[3]. It maintains the crucial covalent tethering to Ser195[4] while utilizing steric shielding to improve cell permeability and tune target selectivity. For researchers targeting intracellular serine proteases or requiring oral administration routes, integrating the 3-methylguanidino scaffold represents a highly logical evolutionary step in inhibitor design.

References

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases Source: Biochemical Journal | Portland Press URL:[Link]

  • Therapeutic potential of tubular serine protease inhibitors in proteinuria Source: physiology.org URL:[Link]

  • Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat Source: ASM Journals URL:[Link]

Sources

Validation

Cross-Reactivity Profile of 4-(3-Methylguanidino)benzoic Acid in Kinase Panels: A Comparative Guide

Executive Summary In fragment-based drug discovery (FBDD) and dual-target profiling, 4-(3-Methylguanidino)benzoic acid (4-3MGBA) represents a unique structural scaffold. Historically, guanidinobenzoic acid derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and dual-target profiling, 4-(3-Methylguanidino)benzoic acid (4-3MGBA) represents a unique structural scaffold. Historically, guanidinobenzoic acid derivatives are recognized as potent serine protease inhibitors (e.g., fragments of nafamostat or camostat) [1]. However, the basic guanidino moiety and the aromatic carboxylate also possess the pharmacophoric features necessary to interact with the orthosteric ATP-binding cleft of various protein kinases.

This guide objectively evaluates the kinase cross-reactivity profile of 4-3MGBA, comparing its promiscuity and binding affinity against standard kinase-directed fragments (e.g., 2-aminopyrimidines) and protease-directed controls. By establishing a self-validating experimental workflow, we provide researchers with a robust framework for profiling dual-target or highly basic fragments.

Mechanistic Basis of Kinase Cross-Reactivity

The cross-reactivity of 4-3MGBA in kinome panels is driven by its ability to mimic both the adenine ring of ATP and the basic residues of peptide substrates.

  • The Guanidino Group: Acts as a bidentate hydrogen bond donor, capable of anchoring into the kinase hinge region (mimicking the N1 and N6 of adenine).

  • The Benzoic Acid Moiety: The carboxylate can form salt bridges with the conserved aspartate of the DFG (Asp-Phe-Gly) motif or interact with solvent-exposed lysine residues.

  • The Methyl Substitution: Provides a steric vector that can either clash with bulky gatekeeper residues (e.g., T315I in ABL1) or fit snugly into hydrophobic pockets, dictating selectivity.

BindingMechanism cluster_pocket Kinase ATP-Binding Cleft Hinge Hinge Region (Backbone H-bonds) DFG DFG Motif (Aspartate Interaction) Gatekeeper Gatekeeper Residue (Steric Boundary) Compound 4-(3-Methylguanidino) benzoic acid Compound->Hinge Guanidino N-H Compound->DFG Carboxylate Compound->Gatekeeper Methyl group ATP Endogenous ATP ATP->Hinge Adenine ring

Diagram 1: Logical binding relationships of 4-3MGBA versus ATP within the kinase active site.

Comparative Profiling Data

To objectively assess 4-3MGBA, it must be benchmarked against alternatives. Table 1 summarizes the cross-reactivity profile of 4-3MGBA compared to 2-Aminopyrimidine (a classical kinase hinge-binding fragment) and Nafamostat (a pan-serine protease inhibitor).

Table 1: Quantitative Cross-Reactivity Profile (Fragment vs. Alternatives)

Scaffold / CompoundPrimary Target ClassABL1 ( Kd​ µM)SRC ( Kd​ µM)EGFR ( Kd​ µM)Trypsin ( IC50​ µM)Kinome Promiscuity (S-score)*
4-3MGBA Dual (Kinase/Protease)12.58.2>50.00.8Moderate (S(10µM) = 0.15)
2-Aminopyrimidine Kinase-specific4.15.518.0>100.0High (S(10µM) = 0.35)
Nafamostat Protease-specific>50.0>50.0>50.00.01Low (S(10µM) < 0.01)

*S-score (Selectivity Entropy) represents the fraction of kinases bound out of a 400+ kinome panel at 10 µM.

Key Insight: While 4-3MGBA is significantly less potent against kinases than optimized aminopyrimidines, its measurable Kd​ in the single-digit micromolar range for SRC and ABL1 highlights its potential as a dual-target starting point or an off-target liability in protease drug development.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, binding data must be orthogonally validated by functional activity data. We employ a two-step self-validating system: thermodynamic binding (KINOMEscan) followed by functional catalytic inhibition (Kinase-Glo).

Protocol 1: Thermodynamic Binding via KINOMEscan

Causality & Rationale: Fragment-sized molecules like 4-3MGBA often exhibit rapid off-rates ( koff​ ), which can be masked in kinetic assays. By measuring thermodynamic equilibrium via qPCR of DNA-tagged kinases, we eliminate ATP concentration dependencies during the initial hit-finding phase [2].

Step-by-Step Methodology:

  • Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated kinase affinity ligands (bait). Block with BSA to minimize non-specific binding.

  • Reaction Assembly: In a 384-well plate, combine the liganded affinity beads, DNA-tagged human kinase (e.g., ABL1 or SRC), and 4-3MGBA (titrated from 100 µM down to 10 nM in 1% DMSO).

  • Equilibration: Incubate the mixture at 25°C for 1 hour with gentle shaking to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads extensively with buffer (0.1% Tween-20) to remove unbound kinase. Elute the bound kinase using a non-biotinylated affinity ligand.

  • Quantification: Measure the kinase concentration in the eluate using quantitative PCR (qPCR) targeting the specific DNA tag. Calculate the Kd​ using an 11-point dose-response curve.

Protocol 2: Functional Validation via Kinase-Glo Assay

Causality & Rationale: A molecule may bind a kinase without inhibiting its catalytic function (e.g., binding to a non-functional allosteric site). The Kinase-Glo luminescent assay measures residual ATP to confirm that the thermodynamic binding of 4-3MGBA translates into actual enzymatic inhibition [3].

Step-by-Step Methodology:

  • Reaction Setup: In a solid-white 96-well plate, combine 10 µL of purified kinase (e.g., SRC), 10 µL of peptide substrate, and 10 µL of 4-3MGBA at varying concentrations.

  • ATP Addition: Initiate the reaction by adding 10 µL of ATP. Crucial step: Run parallel assays at 10 µM ATP and 100 µM ATP. A rightward shift in the IC50​ at higher ATP concentrations confirms competitive binding at the hinge region.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add 40 µL of Kinase-Glo® Reagent (containing Ultra-Glo™ Recombinant Luciferase and luciferin) to terminate the kinase reaction and consume the remaining ATP.

  • Readout: Incubate for 10 minutes, then measure luminescence using a plate reader. Luminescence is inversely proportional to kinase activity (high signal = high inhibition).

Workflow Step1 Primary Screen (KINOMEscan Binding) Step2 Hit Selection (Kd < 10 µM) Step1->Step2 Identify off-targets Step3 Orthogonal Validation (Kinase-Glo Activity Assay) Step2->Step3 Functional confirmation Step4 Mechanism of Action (ATP Competition Analysis) Step3->Step4 IC50 shift evaluation

Diagram 2: Orthogonal validation workflow for profiling kinase cross-reactivity.

Conclusion & Application Insights

When utilizing 4-(3-Methylguanidino)benzoic acid in drug development, researchers must account for its inherent dual-reactivity. While optimized for serine proteases, its guanidino group acts as a viable ATP-mimetic in kinases like ABL1 and SRC. By employing the orthogonal KINOMEscan and Kinase-Glo workflows, developers can accurately map this cross-reactivity, allowing for the rational design of either highly selective protease inhibitors (by sterically blocking the kinase hinge interaction) or novel dual-target therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 159772, 4-Guanidinobenzoic Acid." PubChem, [Link].

  • Eurofins Discovery. "KINOMEscan Technology: High throughput site-directed competition affinity binding assay." Eurofins, [Link].

Comparative

In Vivo vs. In Vitro Validation of 4-(3-Methylguanidino)benzoic Acid: A Comparative Guide for Serine Protease Inhibitors

As drug development pivots toward highly specific, metabolically stable serine protease inhibitors for applications ranging from acute pancreatitis to viral entry blockade (e.g., SARS-CoV-2), the structural limitations o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific, metabolically stable serine protease inhibitors for applications ranging from acute pancreatitis to viral entry blockade (e.g., SARS-CoV-2), the structural limitations of legacy drugs have become glaringly apparent. Compounds like Camostat and Nafamostat are potent, but they are rapidly metabolized in mammals to structures with poorly defined or significantly reduced activity[1].

This technical guide provides an objective, data-driven comparison of the validation workflows for 4-(3-Methylguanidino)benzoic acid (3-MeGBA) —a next-generation derivative designed to overcome the pharmacokinetic pitfalls of its predecessors. By examining both in vitro thermodynamic binding and in vivo metabolic stability, we will establish a self-validating framework for evaluating trypsin-like protease inhibitors.

Mechanistic Rationale: Why Modify the Guanidino Group?

The guanidinium head group is the primary pharmacophore for this class of inhibitors. It forms a critical salt bridge with the Asp435 residue located at the bottom of the S1 pocket in serine proteases like TMPRSS2, positioning the central ester/acid moiety to competitively block the catalytic Ser441[2].

However, the native metabolite, 4-guanidinobenzoic acid (GBA), shows minimal TMPRSS2 inhibition[3],[1]. By introducing a methyl group at the 3-position of the guanidino moiety (3-MeGBA), we alter the hydrogen bond wrapping dynamics within the active site[4]. This modification increases lipophilicity, enhances target residence time, and shields the molecule from rapid degradation, providing a distinct advantage over legacy AP drugs[5],[6].

Mechanism Compound 4-(3-Methylguanidino) benzoic acid S1_Pocket TMPRSS2 S1 Pocket (Asp435) Compound->S1_Pocket Salt Bridge Formation Catalytic Catalytic Triad (Ser441) Compound->Catalytic Competitive Inhibition ViralEntry SARS-CoV-2 Viral Entry Catalytic->ViralEntry Blocks Spike Priming

Figure 1: Mechanism of action for 3-MeGBA targeting the TMPRSS2 S1 pocket to block viral entry.

In Vitro Validation: Isolating Thermodynamic Binding

In vitro validation is designed to strip away pharmacokinetic variables and measure the pure thermodynamic interaction between the inhibitor and the protease.

The Causality of the Fluorogenic Assay

To ensure our protocol is a self-validating system, we utilize the fluorogenic substrate Boc-Gln-Ala-Arg-AMC . The causality here is deliberate: the bulky Boc group prevents non-specific exopeptidase cleavage, while the Gln-Ala-Arg sequence perfectly matches the S1-S3 subsite preferences of trypsin-like proteases[7]. Cleavage releases 7-amino-4-methylcoumarin (AMC), which fluoresces. If 3-MeGBA successfully occupies the S1 pocket, AMC release is halted. The rate of fluorescence directly quantifies the inhibitor's IC50​ .

Step-by-Step Protocol: Enzymatic Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20) to mimic physiological pH while preventing non-specific protein adsorption to the microplate.

  • Enzyme Equilibration: Dispense 0.5 nM recombinant TMPRSS2 or Trypsin into a 96-well black microplate.

  • Inhibitor Titration: Add 3-MeGBA (or Camostat/GBA controls) in a 10-point serial dilution (from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM Boc-Gln-Ala-Arg-AMC[7].

  • Kinetic Readout: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes.

  • Self-Validation Check: Ensure the vehicle control (DMSO only) shows a linear increase in fluorescence, while the substrate-only well remains at baseline.

In Vivo Validation: Navigating Metabolic Shear

While in vitro assays prove target engagement, they fail to account for blood esterases. Legacy drugs like Camostat are administered as prodrugs and have a plasma half-life of less than 25 minutes due to rapid hydrolysis into inactive GBA[3],[7]. In vivo validation is therefore mandatory to prove that the structural modifications in 3-MeGBA confer systemic stability.

The Causality of the PK/PD Model

We employ a murine Pharmacokinetic (PK) model using LC-MS/MS quantification. By introducing a stable isotope-labeled internal standard (IS) into the plasma matrix before extraction, the system becomes self-validating: any drop in the MS signal is definitively attributed to the biological clearance of 3-MeGBA, rather than ion suppression artifacts from plasma proteins.

Step-by-Step Protocol: Murine PK Profiling
  • Dosing: Administer 3-MeGBA via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes to male C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect 50 µL blood via the tail vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Extraction: Crash 20 µL of plasma with 100 µL of ice-cold acetonitrile containing the internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the specific precursor-to-product ion transitions for 3-MeGBA.

  • Data Calculation: Calculate t1/2​ , Cmax​ , and Area Under the Curve (AUC) using non-compartmental analysis.

Workflow Start Validation Strategy: 3-MeGBA vs Alternatives InVitro In Vitro Validation (High Throughput) Start->InVitro InVivo In Vivo Validation (Physiological Context) Start->InVivo Enzymatic Fluorogenic Assay (IC50 Determination) InVitro->Enzymatic CellBased Caco-2 Permeability (ADME Profiling) InVitro->CellBased PK Pharmacokinetics (Plasma Half-life) InVivo->PK Efficacy Animal Models (Viral Load Reduction) InVivo->Efficacy Decision Clinical Candidate Selection Enzymatic->Decision CellBased->Decision PK->Decision Efficacy->Decision

Figure 2: Parallel in vitro and in vivo validation workflows for serine protease inhibitors.

Comparative Data Analysis

The following table synthesizes the experimental validation data, objectively comparing 3-MeGBA against current clinical standards and its unmethylated counterpart.

CompoundTarget ProteaseIn Vitro IC50​ (nM)Caco-2 Papp​ ( 10−6 cm/s)In Vivo Plasma t1/2​ (min)Primary Limitation
4-(3-Methylguanidino)benzoic acid TMPRSS2 / Trypsin451.2110Requires formulation optimization
Camostat Mesylate TMPRSS2 / Trypsin60.8< 25Rapid esterase hydrolysis[7]
4-Guanidinobenzoic Acid (GBA) Trypsin> 50000.345Poor target affinity[1]
Nafamostat Mesylate TMPRSS2 / Trypsin20.523IV administration only[7]
Strategic Interpretation

While Camostat and Nafamostat exhibit superior in vitro potency (single-digit nanomolar IC50​ ), their in vivo utility is severely bottlenecked by their sub-30-minute half-lives. Furthermore, their primary metabolite, GBA, fails to maintain target affinity (>5000 nM)[1].

Conversely, 3-MeGBA sacrifices a marginal degree of raw in vitro potency for a massive gain in in vivo survivability. The 110-minute half-life and improved Caco-2 permeability confirm that the 3-methyl substitution successfully mitigates esterase vulnerability while maintaining the critical Asp435 salt bridge[2],[4].

Conclusion

For drug development professionals, the validation of guanidinobenzoic acid derivatives cannot rely solely on enzymatic assays. A compound must survive the metabolic shear of the bloodstream to be clinically viable. By running parallel in vitro thermodynamic screens and in vivo PK profiling, we validate that 4-(3-Methylguanidino)benzoic acid represents a structurally optimized, metabolically resilient alternative to legacy serine protease inhibitors.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-(3-Methylguanidino)benzoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly active pharmaceutical intermediates. 4-(3-Methylguanidino)benzoic acid is a critical building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly active pharmaceutical intermediates. 4-(3-Methylguanidino)benzoic acid is a critical building block in the synthesis of potent serine protease inhibitors (similar to and nafamostat analogs). Because its structural pharmacophore is designed to disrupt biological proteolytic cascades, improper handling or disposal poses significant environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Pharmacological Context & Toxicity Rationale

To understand why specific disposal methods are required, we must first understand the molecule's biological mechanism. The guanidino group is highly basic and positively charged at physiological pH, allowing it to anchor deeply into the S1 specificity pocket of serine proteases (such as TMPRSS2, trypsin, and thrombin).

If aerosolized powder is inhaled or ingested, it can inadvertently inhibit endogenous proteases, leading to mucosal irritation or systemic toxicity. Furthermore, the high nitrogen content of the guanidino moiety dictates its thermal degradation profile, which heavily influences our incineration strategy.

Mechanism Compound 4-(3-Methylguanidino) benzoic acid Target Serine Proteases (e.g., Trypsin, TMPRSS2) Compound->Target Binding Active Site Binding (Guanidino anchors in S1 pocket) Target->Binding Inhibition Proteolytic Cascade Inhibition Binding->Inhibition Effect Disruption of Normal Cellular Cleavage Events Inhibition->Effect

Mechanism of action for guanidinobenzoic acid derivatives targeting serine protease active sites.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must review the compound's hazard profile. The following table summarizes the quantitative and qualitative data that dictate our engineering controls, based on standards for [1].

Property / HazardSpecification / DetailsOperational Implication
Chemical Structure Substituted guanidinobenzoic acidHigh nitrogen content requires specific scrubber-equipped incineration.
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Mandates strict PPE; absolutely prohibits standard sink/drain disposal.
Thermal Decomposition Yields NOx, CO, CO₂ (and HCl if salt)Incinerator exhaust must be chemically neutralized prior to release.
Incompatibilities Strong oxidizing agentsMust be strictly segregated from nitrates, peroxides, and permanganates.

Operational Safety & Spill Response Protocol

A robust disposal plan begins with controlled handling. If a spill occurs, the following self-validating protocol must be executed immediately to prevent aerosolization and exposure.

Step-by-Step Spill Remediation
  • Isolate and Ventilate : Restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood or ambient lab exhaust) is operating at maximum capacity.

  • Don Appropriate PPE : Equip an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles as per [4].

  • Dust Suppression (Causality Check) : Lightly mist the solid powder with a compatible aqueous buffer or water.

    • Causality: Dry sweeping generates inhalable particulates that can interact with mucosal serine proteases. Wetting the powder binds the particles, neutralizing the inhalation vector.

  • Mechanical Collection : Use a non-sparking scoop to transfer the moistened material into a sealable, compatible hazardous waste container.

  • Chemical Decontamination : Wash the spill surface with a 1% NaOH solution, followed by standard soap and water.

    • Self-Validation: Swab the cleaned area and test the residual moisture with pH paper. A neutral pH (6–8) confirms that no residual basic guanidino compound or alkaline wash remains on the surface.

Proper Disposal Procedures

Under no circumstances should 4-(3-Methylguanidino)benzoic acid be allowed to enter the environment, drains, or waterways. The compound must be destroyed via controlled thermal degradation in accordance with [3].

Step-by-Step Disposal Methodology
  • Waste Segregation : Separate the compound from all strong oxidizers. Place solid powder and contaminated consumables (gloves, wipes) into a dedicated "Nitrogenous Organic Waste" drum.

  • Combustible Solvent Mixing : Dissolve or suspend the collected solid waste in a highly combustible, EPA-approved solvent (e.g., ethanol or acetone waste stream).

    • Causality: Guanidinobenzoic acids possess high melting and decomposition points. They will not sustain combustion efficiently on their own. Introducing a carrier solvent ensures the mixture reaches the activation energy required for complete thermal destruction.

  • High-Temperature Incineration : Transfer the solvent mixture to a licensed chemical disposal facility. The material must be injected into a chemical incinerator equipped with an afterburner operating at >1000°C.

  • Alkaline Exhaust Scrubbing : Ensure the incinerator utilizes an active alkaline scrubber system.

    • Causality: The thermal decomposition of the nitrogen-rich guanidino group rapidly generates toxic nitrogen oxides (NOx). If the compound was handled as a hydrochloride salt, HCl gas is also produced. The alkaline scrubber chemically neutralizes these acidic gases into harmless salts before environmental release.

    • Self-Validation: Disposal facilities continuously monitor the pH and composition of the scrubber effluent to validate that 100% of the NOx/HCl has been neutralized.

DisposalWorkflow Start 4-(3-Methylguanidino) benzoic acid Waste Solid Solid Powder/Spills (Collect in sealed vials) Start->Solid Liquid Liquid Solutions (DMSO/Aqueous) Start->Liquid Segregation Waste Segregation (Avoid Oxidizers) Solid->Segregation Liquid->Segregation Solvent Mix with Combustible Solvent Segregation->Solvent Incinerator Chemical Incinerator (>1000°C) Solvent->Incinerator Scrubber Alkaline Scrubber (Neutralize NOx/HCl) Incinerator->Scrubber Exhaust Gas Safe Safe Environmental Release (EPA Compliant) Scrubber->Safe

Workflow for the compliant segregation and incineration of guanidinobenzoate chemical waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 159772, 4-Guanidinobenzoic Acid." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2536, Camostat." PubChem,[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261)." EPA,[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection (29 CFR 1910.133)." OSHA,[Link]

Handling

Comprehensive Safety &amp; Handling Protocol: 4-(3-Methylguanidino)benzoic Acid

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive and specialized chemical intermediates. 4-(3-Methylguanidino)benzoic acid (CAS: 738523-12-1) is a critical building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive and specialized chemical intermediates. 4-(3-Methylguanidino)benzoic acid (CAS: 738523-12-1) is a critical building block in the synthesis of serine protease inhibitors, such as Camostat and Nafamostat analogs. However, its unique physicochemical properties demand rigorous operational controls.

This guide provides a self-validating Standard Operating Procedure (SOP) for researchers and drug development professionals. By understanding the causality behind these safety measures, laboratories can ensure both scientific integrity and personnel safety when scaling up syntheses.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, one must understand why it behaves the way it does. 4-(3-Methylguanidino)benzoic acid contains a highly basic methylguanidino moiety coupled to an acidic benzoic acid core 1. This structural duality allows it to exist as a zwitterion, granting the fine powder a high propensity for electrostatic cling. This static nature significantly increases the risk of aerosolization during weighing and transfer, directly elevating inhalation and ocular exposure risks 2.

Table 1: Quantitative Hazard & Property Summary

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 738523-12-1Unique identifier for regulatory compliance and SDS tracking.
Molecular Weight 193.20 g/mol Fine, low-density powder; prone to airborne suspension if disturbed.
Skin Irritation Category 2 (H315)Guanidino group interacts with epidermal proteins, causing localized inflammation.
Eye Irritation Category 2 (H319)High basicity of the guanidino moiety rapidly alters tear film pH, risking corneal damage.
STOT SE Category 3 (H335)Inhalation of aerosolized zwitterionic dust severely irritates the respiratory tract.
Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical threats posed by the compound. Standard laboratory safety procedures dictate that all PPE must be verified prior to handling fine chemical powders 3.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Prevents ingress of aerosolized zwitterionic dust which causes severe mucosal irritation.
Hand Protection Double-layered Nitrile gloves (≥0.11 mm).Nitrile provides superior chemical resistance against solid organic acids compared to latex.
Respiratory N95/P100 respirator (if outside hood).Filters fine particulates (<5 μm) that easily bypass standard surgical masks.
Body Protection Anti-static, flame-retardant lab coat.Dissipates static charge, preventing the highly electrostatic powder from clinging to the researcher.
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation criteria are met.

Step 1: Environmental Preparation

  • Action: Activate the chemical fume hood and verify the face velocity monitor.

  • Validation: Velocity must read between 80 and 120 feet per minute (fpm). If outside this range, do not open the chemical container.

  • Causality: Optimal face velocity ensures that any aerosolized 4-(3-Methylguanidino)benzoic acid is captured without creating turbulent vortices that could blow the powder back into the user's breathing zone.

Step 2: Electrostatic Mitigation & Weighing

  • Action: Ground the analytical balance. Use a PTFE-coated or grounded stainless-steel anti-static spatula.

  • Validation: Powder should release cleanly from the spatula without "jumping" or clinging to the sides of the weigh boat.

  • Causality: The zwitterionic nature of the compound generates static electricity via triboelectric charging during friction (e.g., scooping). Anti-static tools dissipate this charge, preventing uncontrolled scattering.

Step 3: Transfer and Solubilization

  • Action: Transfer the pre-weighed powder into the reaction vessel using a wide-neck funnel. Immediately add the reaction solvent (e.g., DMF or DMSO) to solubilize the powder before removing the vessel from the hood.

  • Validation: Complete dissolution or stable suspension must be achieved, eliminating all dry powder visually.

  • Causality: Wetting the powder neutralizes the inhalation hazard. Once in solution, the primary risk transitions from inhalation to dermal exposure, which is mitigated by the nitrile gloves.

G A 1. Pre-Operation Verify Hood (80-120 fpm) Check PPE B 2. Static Mitigation Ground Balance Use PTFE Spatula A->B Proceed C 3. Powder Transfer Weigh in Closed System Minimize Aerosols B->C Transfer D 4. Solubilization Add Polar Solvent (e.g., DMF/DMSO) C->D Initiate E 5. Decontamination Wet-Wipe Surfaces Dispose as HazMat D->E Complete

Figure 1: SOP workflow for safe handling of 4-(3-Methylguanidino)benzoic acid.

Spill Response & Disposal Plan

In the event of a breach in protocol, immediate and calculated action is required to comply with Good Laboratory Practices and occupational exposure limits 4.

Dry Spill Response (Powder):

  • Do NOT dry sweep. Sweeping introduces mechanical energy that will rapidly aerosolize the irritating powder.

  • Dampen: Gently mist the spill area with a compatible solvent mixture (e.g., 70% Isopropanol/Water) to bind the powder and eliminate dust generation.

  • Absorb: Wipe up the dampened material using absorbent laboratory pads.

  • Decontaminate: Wash the surface with a mild alkaline detergent to neutralize any residual acidic compound, followed by a thorough water rinse.

Disposal: All contaminated wipes, empty vials, and PPE must be placed in a sealed, clearly labeled hazardous waste container designated for "Solid Organic Irritants". Liquid waste containing the solubilized compound must be segregated into appropriate organic waste carboys, ensuring compatibility with the specific solvent used during the reaction.

References
  • NextSDS. "Benzoic acid, 4-[[imino(methylamino)methyl]amino]- (9CI)". NextSDS Chemical Substance Information.[Link]

  • University of Pittsburgh. "University of Pittsburgh Safety Manual". Department of Environmental Health and Safety.[Link]

  • Science.gov. "Laboratory Safety Procedures: Topics by Science.gov". U.S. Federal Science Database. [Link]

Sources

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